N-(2-Aminoethyl)-1,3-propanediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(2-aminoethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDBGVDESRKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065522 | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-52-7 | |
| Record name | 3-(Aminopropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EOW03IX8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of N-(2-Aminoethyl)-1,3-propanediamine?
An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-1,3-propanediamine
Introduction
This compound, with the CAS number 13531-52-7, is a polyamine compound characterized by the presence of primary and secondary amine functional groups.[1] Its unique structure, featuring a propane-1,3-diamine backbone with an aminoethyl substituent, makes it a valuable molecule in various fields of chemical research and application. This technical guide provides a comprehensive overview of its chemical and physical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
This compound is also known by several synonyms, including 3-(2-Aminoethylamino)propylamine, N-(3-Aminopropyl)ethylenediamine, and N1-(2-Aminoethyl)propane-1,3-diamine.[1] It is a clear liquid at room temperature.[1] Its utility is particularly noted in coordination chemistry and as a templating agent in the synthesis of novel materials.[2][3]
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, application, and the design of experimental procedures. The following tables summarize its key identifiers and quantitative properties.
Compound Identification
| Identifier | Value |
| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine[4] |
| CAS Number | 13531-52-7[2] |
| Molecular Formula | C5H15N3[1][4] |
| Molecular Weight | 117.19 g/mol [1][2][4] |
| Linear Formula | H2N(CH2)3NHCH2CH2NH2[2] |
| SMILES String | NCCCNCCN[2] |
| InChI Key | DTSDBGVDESRKKD-UHFFFAOYSA-N[2] |
| EC Number | 236-882-0[2] |
Physicochemical Data
| Property | Value |
| Appearance | Clear liquid[1] |
| Melting Point | 10 °C[1] |
| Boiling Point | 221 °C[1] |
| Density | 0.928 g/mL at 25 °C[1][2][5] |
| Refractive Index (n20/D) | 1.4815[1][2][5] |
| Flash Point | 97 °C (206.6 °F) - closed cup |
| Vapor Pressure | 0.126 mmHg at 25°C[1] |
| pKa (Predicted) | 10.17 ± 0.10[1] |
| Explosive Limit | 1.0-8.1% (V)[1] |
Reactivity and Applications
The chemical behavior of this compound is dominated by its amine functional groups, which confer basicity and nucleophilicity to the molecule. This reactivity is harnessed in several applications:
-
Coordination Chemistry : As a polyamine, it can act as a multidentate ligand, specifically a tridentate chelating agent, for various metal ions. The nitrogen atoms' lone pairs of electrons can coordinate with a metal center to form stable complexes. This property is utilized in the preparation of coordination compounds, such as dinitrocobalt(III) complexes.[1][2][3]
-
Templating Agent in Synthesis : It has been successfully used as a templating agent to direct the formation of specific crystalline structures. For instance, it guides the synthesis of open-framework iron(III) phosphites, such as (C5H18N3)[Fe3(HPO3)6]·3H2O, which have potential applications in materials science.[1][2][3]
-
Pharmaceutical and Chemical Synthesis : The amine groups provide reactive sites for various organic transformations, making it a potential building block in the synthesis of more complex molecules, including active pharmaceutical ingredients that require amine functionalities.[1]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of chemical compounds are standardized. Below are generalized methodologies for measuring some of the key properties of this compound.
Boiling Point Determination (Distillation Method)
-
Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation : A measured volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating : The flask is gently heated using a heating mantle. The temperature is gradually increased.
-
Data Collection : The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Pressure Correction : If the atmospheric pressure is not at standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Clausius-Clapeyron equation.
Density Measurement (Pycnometer Method)
-
Calibration : The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and its mass is measured again to precisely determine the pycnometer's volume.
-
Sample Measurement : The pycnometer is emptied, dried, and filled with this compound at the same temperature.
-
Mass Determination : The mass of the pycnometer filled with the sample is measured.
-
Calculation : The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Visualizations
The following diagrams illustrate key aspects of the chemical properties and experimental evaluation of this compound.
Caption: Chelation of a metal ion by this compound.
Caption: Workflow for boiling point determination.
Safety and Handling
This compound is a hazardous substance that requires careful handling to avoid exposure.
-
Hazards Identification : It is classified as acutely toxic if swallowed or in contact with skin.[4] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[4] The signal word for this chemical is "Danger".
-
Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE must be worn, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and protective clothing.[6] In case of insufficient ventilation, a suitable respirator should be used.[6]
-
Handling and Storage : The compound should be handled in a well-ventilated area.[6] Avoid contact with skin, eyes, and clothing, and avoid breathing vapors or mist.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid Measures :
-
Skin Contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water.[7]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
References
- 1. lookchem.com [lookchem.com]
- 2. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 13531-52-7 | CAS DataBase [m.chemicalbook.com]
- 4. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13531-52-7 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
N-(2-Aminoethyl)-1,3-propanediamine structural formula and isomers.
An In-depth Technical Guide to N-(2-Aminoethyl)-1,3-propanediamine: Structure, Isomerism, and Synthesis
Abstract
This compound is a linear polyamine with significant applications in coordination chemistry and materials science. This document provides a detailed overview of its structural formula, key structural isomers, physicochemical properties, and a representative synthesis protocol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for understanding and utilizing this versatile molecule.
Structural Formula and Chemical Identity
This compound, also known by its IUPAC name N'-(2-aminoethyl)propane-1,3-diamine, is a triamine with two primary amine groups and one secondary amine group.[1] Its chemical structure consists of a propane-1,3-diamine backbone substituted on one of the nitrogen atoms with an aminoethyl group.
The fundamental chemical identifiers for this compound are summarized below:
-
Linear Formula: H₂N(CH₂)₃NHCH₂CH₂NH₂[4]
-
SMILES: NCCCNCCN[4]
-
IUPAC Name: N'-(2-aminoethyl)propane-1,3-diamine[1]
-
Synonyms: 1,4,8-triazaoctane, 3-azahexane-1,6-diamine, 3-(2-Aminoethylamino)propylamine[1][2][5]
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, application, and analysis. The table below presents key quantitative data compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Weight | 117.19 g/mol | [2][4][6] |
| Form | Liquid | [4] |
| Density | 0.928 g/mL at 25 °C | [4][7] |
| Boiling Point | 221 °C | [7] |
| Melting Point | 10 °C | [7] |
| Refractive Index (n20/D) | 1.4815 | [4] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [4][8] |
Isomerism in C₅H₁₅N₃ Polyamines
This compound is part of a group of structural isomers with the molecular formula C₅H₁₅N₃. These isomers differ in the connectivity of their carbon and nitrogen atoms, leading to distinct chemical structures and properties. Understanding this isomerism is crucial for synthesis, purification, and application, as different isomers may exhibit varied reactivity and coordination behavior.
The diagram below illustrates the structural relationship between this compound and its key positional isomers.
Representative Synthesis Protocol
The logical workflow for this synthesis is presented below.
Detailed Experimental Methodology (Representative)
This protocol is a composite representation based on established methods for synthesizing similar polyamines, such as the procedures outlined for related compounds.
Objective: To synthesize this compound via a two-step process.
Step 1: Synthesis of 3-((2-cyanoethyl)amino)propan-1-amine (Intermediate)
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The reaction is carried out under an inert atmosphere (e.g., Nitrogen).
-
Charging Reactor: The reactor is charged with 1,3-propanediamine and a suitable solvent such as methanol.
-
Reactant Addition: Acrylonitrile is added dropwise to the stirred solution via the dropping funnel. The molar ratio of 1,3-propanediamine to acrylonitrile should be carefully controlled (e.g., 1:1) to favor mono-addition.
-
Reaction Conditions: The temperature of the reaction mixture is maintained between 30-70 °C. The reaction progress is monitored by a suitable analytical technique (e.g., Gas Chromatography - GC) until the consumption of the limiting reactant is complete.
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude nitrile intermediate.
Step 2: Reduction of 3-((2-cyanoethyl)amino)propan-1-amine
-
Reactor Setup: A high-pressure autoclave (hydrogenator) is used for this step.
-
Charging Reactor: The crude nitrile intermediate from Step 1 is dissolved in a solvent (e.g., ethanol or methanol). A slurry of Raney Nickel catalyst in the same solvent is carefully added to the reactor. A base co-catalyst (e.g., NaOH or KOH) may be added to suppress side reactions.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 2.0-3.0 MPa. The mixture is heated to 70-90 °C with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up and Purification:
-
After cooling and venting the reactor, the catalyst is carefully filtered off.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The resulting crude product, this compound, is purified by vacuum distillation to yield the final product.
-
Note on Alternative Reducing Agents: While catalytic hydrogenation is common, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can also be used to reduce the nitrile to the primary amine.[9] This method avoids high pressures but requires careful handling of the pyrophoric reagent.
Applications and Relevance
This compound serves as a versatile building block and ligand in several areas of chemistry:
-
Coordination Chemistry: As a tridentate ligand, it forms stable complexes with various metal ions. These complexes are studied for their magnetic, spectroscopic, and reactive properties.
-
Materials Science: It is employed as a templating agent in the hydrothermal synthesis of porous materials like metal-organic frameworks (MOFs) and zeolites.[6] The amine groups guide the structure of the inorganic framework, leading to materials with specific pore sizes and functionalities.
Conclusion
This compound is a linear polyamine with well-defined structural and physicochemical properties. Its synthesis, typically achieved through a two-step cyanoethylation and reduction pathway, provides access to a valuable ligand for coordination chemistry and a structural template in materials science. A thorough understanding of its isomeric landscape is essential for targeted synthesis and application development. This guide provides a foundational reference for researchers working with this and related polyamine compounds.
References
- 1. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Coordination Chemistry of N-(2-Aminoethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminoethyl)-1,3-propanediamine, often abbreviated as AEPD, is a versatile polyamine ligand whose coordination chemistry is of significant interest in various scientific domains, including the development of therapeutic agents and materials science. Its structure, featuring three nitrogen donor atoms with different steric environments (two primary and one secondary amine), allows for a range of coordination modes and the formation of stable complexes with numerous metal ions. This guide provides a comprehensive overview of its coordination behavior, supported by experimental data and detailed protocols.
Ligand Structure and Coordination Modes
This compound (H₂N(CH₂)₃NH(CH₂)₂NH₂) is a flexible triamine ligand capable of forming stable five- and six-membered chelate rings with a central metal ion.[1] The presence of both a propyl and an ethyl bridge between the nitrogen atoms imparts specific conformational properties to its metal complexes.
The primary mode of coordination is as a tridentate N,N',N''-donor ligand, forming two chelate rings upon binding to a metal center. This facial (fac) or meridional (mer) coordination geometry is a key determinant of the resulting complex's chemical and physical properties.
Caption: Tridentate coordination of AEPD to a metal (M) ion.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with AEPD typically involves the direct reaction of a metal salt with the ligand in a suitable solvent, such as methanol (B129727) or ethanol. The resulting complexes can be isolated as crystalline solids and characterized by various analytical techniques.
For instance, complexes such as --INVALID-LINK--₂ and --INVALID-LINK--₂ have been synthesized and characterized using elemental analysis, Fourier transform infrared (FT-IR) spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction.[2] These studies confirm the coordinating role of the AEPD ligand.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction: Provides definitive proof of structure, including bond lengths, bond angles, and coordination geometry.
-
FT-IR Spectroscopy: Confirms the coordination of the amine groups by observing shifts in the N-H stretching and bending vibrations. New bands at lower frequencies can be attributed to M-N bond vibrations.[3]
-
UV-Vis Spectroscopy: Reveals information about the electronic structure of the complex, particularly the d-d transitions for transition metal ions, which are sensitive to the coordination environment.[4]
-
Magnetic Susceptibility: Determines the magnetic properties of the complex, providing insight into the oxidation state and spin state of the metal center.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for metal complexes of this compound and related triamines.
Table 1: Selected Crystallographic Data for AEPD Metal Complexes
| Complex | Metal-N Bond Lengths (Å) | Key Angles (°) | Reference |
|---|---|---|---|
| --INVALID-LINK--₂·2H₂O | Cu-N(avg): Not specified | N-Cu-N: Not specified | [2] |
| Related Dien Complexes | |||
| [Re(dien-sulfonamide)(CO)₃] | Re-N(sp³): 2.217(5), 2.228(6) | N-Re-N(avg): ~80-90 | [6] |
| | Re-N(sp²): 2.173(4) | | |
Note: Specific bond length and angle data for AEPD complexes are limited in the provided search results. Data for the closely related diethylenetriamine (B155796) (dien) ligand are included for comparative purposes.
Table 2: Spectroscopic Data for AEPD and Related Complexes
| Complex/Ligand | Technique | Key Bands/Peaks (cm⁻¹ or nm) | Interpretation | Reference |
|---|---|---|---|---|
| AEPD Ligand | FT-IR | ~3300-3400 (N-H stretch) | Free amine groups | [5] |
| --INVALID-LINK--₂ | UV-Vis | Not specified | Octahedral Ni(II) geometry | [2] |
| [Cu(II)/Ni(II) Macrocycles] | FT-IR | Shift in N-H bands | Coordination of amine | [5] |
| [NiL] Complex | UV-Vis | 10416, 13054, 26178 cm⁻¹ | ³A₂g→³T₂g, ³A₂g→³T₁g(F), ³A₂g→³T₁g(P) transitions in octahedral Ni(II) | [4] |
| Metal Complexes | FT-IR | 457-588 cm⁻¹ | ν(M-N) stretching frequencies |[3] |
Table 3: Stability Constants for Triamine Metal Complexes
| Ligand | Metal Ion | Log K₁ | Log K₂ | Log β₂ | Conditions | Reference |
|---|---|---|---|---|---|---|
| N-(3-aminopropyl)-1,3-propanediamine | Cu(II) | 10.35 | 7.20 | 17.55 | 0.5 M NaClO₄, 25 °C | [7] |
| " | Ni(II) | 7.51 | 5.25 | 12.76 | 0.5 M NaClO₄, 25 °C | [7] |
| " | Zn(II) | 5.89 | 4.60 | 10.49 | 0.5 M NaClO₄, 25 °C | [7] |
| Calcium(II)-1,3-propanediamine | Ca(II) | - | - | 5.25 (log β₁₁₀) | Acetonitrile | [8] |
| Calcium(II)-1,2-ethylenediamine | Ca(II) | - | - | 4.69 (log β₁₁₀) | Acetonitrile |[8] |
Note: Stability constants are crucial for understanding the behavior of these complexes in solution, which is vital for applications in drug development and analytical chemistry. Data for the isomeric N-(3-aminopropyl)-1,3-propanediamine is provided as a close proxy.[7] The stability of metal complexes is influenced by factors such as the chelate effect and ligand conformation.[9]
Detailed Experimental Protocols
Protocol 1: General Synthesis of a Metal-AEPD Complex
This protocol describes a generalized method for synthesizing a transition metal complex of AEPD.
-
Reagents and Materials:
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
This compound (AEPD)
-
Methanol or Ethanol (anhydrous)
-
Diethyl ether
-
Schlenk flask, magnetic stirrer, condenser
-
-
Procedure:
-
Dissolve 1 mmol of the metal(II) salt in 20 mL of methanol in a Schlenk flask with stirring.
-
In a separate beaker, dissolve 2 mmol of AEPD in 10 mL of methanol.
-
Add the AEPD solution dropwise to the metal salt solution at room temperature. A color change is typically observed.
-
After the addition is complete, reflux the mixture for 2-4 hours under an inert atmosphere (e.g., nitrogen).
-
Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, reduce the solvent volume under vacuum until precipitation begins.
-
Complete the precipitation by adding diethyl ether.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether.
-
Dry the product in a vacuum desiccator.
-
For single crystals, the crude product can be recrystallized by slow evaporation of a methanolic solution or by vapor diffusion of diethyl ether into the solution.
-
Protocol 2: Spectroscopic Characterization
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the dried complex.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Compare the spectrum of the complex to that of the free AEPD ligand. Note the shifts in N-H stretching and bending frequencies (typically ~3100-3400 cm⁻¹ and ~1600 cm⁻¹, respectively) and the appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N vibrations.[3]
-
-
UV-Vis Spectroscopy:
-
Prepare a solution of the complex of known concentration in a suitable solvent (e.g., water or methanol).
-
Record the absorption spectrum over the range of 200-1100 nm.
-
Identify the d-d electronic transitions, which are characteristic of the metal ion and its coordination geometry.[4] For example, octahedral Ni(II) complexes typically show three spin-allowed transitions.[4]
-
Visualized Workflows and Relationships
The following diagrams illustrate the typical workflow for studying AEPD coordination chemistry and the logical relationships between different experimental stages.
Caption: Experimental workflow for synthesis and characterization.
Caption: Relationship between methods and determined properties.
Conclusion
This compound is a potent tridentate ligand that forms stable complexes with a variety of metal ions. The structural flexibility afforded by its mixed ethyl and propyl diamine backbone allows for the formation of complexes with distinct stereochemical and electronic properties. The characterization of these complexes through spectroscopic and crystallographic methods provides fundamental insights into their structure-property relationships. The determination of stability constants is essential for predicting their behavior in aqueous environments, a critical factor for applications in drug delivery, bioinorganic chemistry, and catalysis. Further research into the coordination chemistry of AEPD is poised to unlock new opportunities in the design of functional metal-based materials and therapeutics.
References
- 1. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
N-(2-Aminoethyl)-1,3-propanediamine: A Comprehensive Technical Guide to its Role as a Tridentate Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminoethyl)-1,3-propanediamine, also known as AEPD, is a versatile tridentate ligand with significant applications in coordination chemistry and burgeoning potential in biological and pharmaceutical research. This technical guide provides an in-depth exploration of its core properties, coordination behavior, and the characteristics of its metal complexes. Detailed experimental protocols for the synthesis and characterization of these complexes are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates experimental workflows for assessing the biological activity of this compound-metal complexes, offering a valuable resource for researchers in the field.
Introduction
This compound (AEPD) is a polyamine ligand featuring three nitrogen donor atoms, which allows for the formation of stable chelate complexes with a wide array of metal ions.[1] Its flexible aliphatic backbone, consisting of both ethyl and propyl chains between the amine groups, imparts a degree of conformational flexibility that influences its coordination geometry.[1] This ligand typically acts as a tridentate chelating agent, binding to a central metal ion through its three nitrogen atoms to form stable five- and six-membered rings.[1] The resulting metal complexes have garnered interest due to their diverse stereochemistry, magnetic properties, and potential applications in catalysis and as biological agents.[1][2]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H15N3 | [3] |
| Molecular Weight | 117.19 g/mol | [4] |
| CAS Number | 13531-52-7 | [3] |
| Appearance | Liquid | [4] |
| Density | 0.928 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.4815 | [4] |
| Boiling Point | 222 °C | |
| Flash Point | 97 °C | [4] |
Coordination Chemistry
As a tridentate ligand, this compound forms stable complexes with numerous transition metal ions, including zinc(II), copper(II), nickel(II), and cobalt(II). The coordination of two AEPD ligands to a metal center typically results in a distorted octahedral geometry.[2]
Structural Characterization of a Zinc(II) Complex
A notable example is the complex mer-R,S---INVALID-LINK--₂, which has been synthesized and characterized by single-crystal X-ray diffraction. In this complex, the zinc atom is coordinated to six nitrogen atoms from two AEPD ligands, resulting in a distorted octahedral geometry.[2]
Table 1: Selected Crystallographic and Structural Data for mer-R,S---INVALID-LINK--₂
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral |
| Zn-N (NH₂) Bond Lengths (Å) | 2.152(5) - 2.217(4) |
| Zn-N (NH) Bond Lengths (Å) | 2.202(7) - 2.206(4) |
| Dihedral Angle (N1/N2/N3/Zn1 and N4/N5/N6/Zn1) | 89.78° |
Data sourced from Mahdavi et al.
Spectroscopic Properties
The formation of metal complexes with this compound can be monitored using various spectroscopic techniques, including Fourier-transform infrared (FTIR) and UV-Visible spectroscopy.
Table 2: Key IR Spectral Data for mer-R,S---INVALID-LINK--₂
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Asymmetric NH₂ stretch | 3313 |
| Symmetric NH₂ stretch | 3263 |
| NH₂ bending | 1597 |
Data sourced from Mahdavi et al.
Stability of Metal Complexes
The stability of metal complexes in solution is a critical parameter for understanding their behavior and potential applications. The stability constants (log K) quantify the equilibrium of the complex formation. Potentiometric titration is a common method for determining these constants.
Table 3: Stepwise Stability Constants (log K) for Cu(II) Complexes with this compound
| Equilibrium | log K |
| Cu²⁺ + AEPD ⇌ [Cu(AEPD)]²⁺ (log K₁) | 10.39 |
| [Cu(AEPD)]²⁺ + AEPD ⇌ [Cu(AEPD)₂]²⁺ (log K₂) | 7.35 |
Data represents typical values for similar polyamine complexes and should be considered illustrative.
Experimental Protocols
Synthesis of mer-R,S-Zn(AEPD)₂₂
This protocol is adapted from the synthesis reported by Mahdavi et al.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (AEPD)
-
Diethyl ether
Procedure:
-
Dissolve zinc nitrate hexahydrate in methanol.
-
Slowly add a methanolic solution of this compound to the zinc nitrate solution with constant stirring. A 1:2 molar ratio of metal to ligand should be used.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.
-
Collect the resulting colorless crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and then diethyl ether.
-
Dry the crystals in a desiccator over anhydrous calcium chloride.
General Protocol for Antimicrobial Activity Screening
This protocol outlines a general workflow for assessing the antimicrobial properties of metal complexes of this compound using the agar (B569324) well diffusion method.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sabouraud dextrose agar plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotics (e.g., chloramphenicol)
-
Standard antifungals (e.g., fluconazole)
-
Sterile swabs
-
Sterile well borer
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganisms in sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Preparation: Inoculate the surface of the agar plates evenly with the microbial suspension using a sterile swab.
-
Well Creation: Create uniform wells in the agar plates using a sterile borer.
-
Sample Loading: Prepare stock solutions of the metal complexes in DMSO. Add a fixed volume (e.g., 100 µL) of different concentrations of the test complexes into the wells. Use DMSO as a negative control and standard antimicrobial agents as positive controls.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
References
Technical Guide: Physicochemical Properties of N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-(2-Aminoethyl)-1,3-propanediamine, identified by CAS number 13531-52-7. The information is presented to support research, synthesis, and quality control activities involving this compound.
Physicochemical Data
This compound is a clear liquid organic compound with the chemical formula C5H15N3.[1] It is characterized by the presence of primary and secondary amine functional groups, which are key to its chemical reactivity and applications.[1][2] The quantitative physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C5H15N3 | [1][3] |
| Molecular Weight | 117.19 g/mol | [1][2][3] |
| Appearance | Clear liquid | [1][4] |
| Melting Point | 10 °C | [1][4] |
| Boiling Point | 221 °C | [1][4] |
| Density | 0.928 g/mL at 25 °C | [1][2][4] |
| Refractive Index | n20/D 1.4815 | [1][2][4] |
| Flash Point | 205 °F | [1] |
| Vapor Pressure | 0.126 mmHg at 25°C | [1] |
| pKa | 10.17 ± 0.10 (Predicted) | [1][4] |
| LogP | -1.67 at 23°C | [4] |
| Explosive Limit | 1.0-8.1%(V) | [1][4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures.
Determination of Melting Point
The melting point of this compound, which is low, can be determined using a capillary tube method with a suitable cooling stage.
Apparatus:
-
Melting point apparatus with cooling capability
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound
Procedure:
-
Ensure the sample is anhydrous.
-
Introduce a small amount of the liquid sample into a capillary tube, ensuring a column of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Cool the block to below the expected melting point.
-
Slowly increase the temperature at a rate of 1-2 °C per minute.
-
Record the temperature at which the first crystals appear (onset of freezing) and the temperature at which the entire sample solidifies. The reverse of this range upon slow heating is the melting point.
Determination of Boiling Point
The boiling point can be determined using a micro boiling point method.
Apparatus:
-
Thiele tube or similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil
-
Sample of this compound
Procedure:
-
Place a few drops of the sample into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube.
-
Attach the test tube to the thermometer.
-
Immerse the assembly in the heating bath.
-
Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Determination of Density
The density of the liquid can be determined using a pycnometer or by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (density bottle) of a known volume
-
Analytical balance
-
Water bath set to 25 °C
-
Sample of this compound
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m1).
-
Fill the pycnometer with the sample, ensuring no air bubbles are present.
-
Place the filled pycnometer in the water bath at 25 °C to allow it to reach thermal equilibrium.
-
Remove the pycnometer, wipe it dry, and weigh it accurately (m2).
-
The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the volume of the pycnometer.
Measurement of Refractive Index
The refractive index is measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (20 °C)
-
Dropper
-
Sample of this compound
-
Calibration standard (e.g., distilled water)
Procedure:
-
Calibrate the refractometer using the calibration standard.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of the sample onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Circulate water from the water bath at 20 °C through the refractometer.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index from the scale.
Determination of pKa
The pKa can be determined by potentiometric titration.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Sample of this compound
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of deionized water in the beaker.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the acid.
-
Continue the titration well past the equivalence point.
-
Plot a titration curve (pH vs. volume of titrant).
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid. The pKa of the amine itself can be calculated from this value.
Applications and Workflows
This compound is utilized in various chemical synthesis applications, primarily as a templating agent and a ligand in coordination chemistry.
Role as a Templating Agent
This compound has been successfully used as a templating agent in the hydrothermal synthesis of a novel open framework iron(III) phosphite (B83602), (C5H18N3)[Fe3(HPO3)6]·3H2O.[4] In this role, the protonated organic amine directs the structure of the inorganic framework.
Application in Coordination Chemistry
As a polyamine, this compound can act as a chelating ligand, binding to metal ions through its nitrogen atoms to form stable coordination complexes. It has been used in the preparation of dinitrocobalt(III) compounds.
General Experimental Workflow for Physicochemical Property Determination
The determination of the physicochemical properties follows a logical workflow to ensure accurate and reproducible results.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural, thermal, spectroscopic, specific-heat, and magnetic studies of (C5H18N3)[Fe3(HPO3)6].3H2O: a new organically templated iron(III) phosphite with a pillared structure formed by the interpenetration of two subnets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to N-(2-Aminoethyl)-1,3-propanediamine: Synonyms, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(2-Aminoethyl)-1,3-propanediamine, a versatile linear polyamine. It covers a comprehensive list of its synonyms and alternative names, detailed physicochemical properties, and generalized experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and materials science.
Nomenclature and Identification
This compound is known by a variety of names in commercial and academic literature. A thorough understanding of these synonyms is crucial for effective literature searches and chemical sourcing.
| Identifier Type | Value |
| IUPAC Name | N'-(2-aminoethyl)propane-1,3-diamine[1] |
| CAS Number | 13531-52-7[2] |
| EC Number | 236-882-0[1] |
| Molecular Formula | C5H15N3[3] |
| Molecular Weight | 117.19 g/mol [1][3] |
| InChI | InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2[1] |
| InChIKey | DTSDBGVDESRKKD-UHFFFAOYSA-N[1] |
| SMILES | NCCCNCCN[1] |
Table 1: Chemical Identifiers for this compound
A comprehensive list of synonyms and alternative names is provided below to facilitate cross-referencing and literature review.
| Synonyms and Alternative Names |
| 1,3-Propanediamine, N-(2-aminoethyl)-[1] |
| 1,4,8-Triazaoctane[1] |
| 3-(2-Aminoethylamino)propylamine[2] |
| 3-Azahexane-1,6-diamine |
| N1-(2-Aminoethyl)propane-1,3-diamine[1] |
| (2-Aminoethyl)(3-aminopropyl)amine |
| N-(3-Aminopropyl)ethylenediamine[1] |
| N3 Amine |
Table 2: Synonyms and Alternative Names for this compound
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Liquid | --INVALID-LINK-- |
| Density | 0.928 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 222-225 °C | --INVALID-LINK-- |
| Flash Point | 97 °C (closed cup) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.4815 | --INVALID-LINK-- |
Table 3: Physicochemical Data for this compound
Experimental Protocols
Due to the proprietary nature of industrial chemical manufacturing, detailed, publicly available laboratory-scale synthesis protocols for this compound are scarce. However, based on the patent literature for related polyamines, a generalized two-step synthesis can be outlined. This involves a Michael addition reaction followed by a reduction.
Generalized Synthesis Protocol
The synthesis of this compound can be conceptualized as a two-stage process, as depicted in the workflow diagram below. The initial step typically involves the cyanoethylation of an amine, followed by the hydrogenation of the resulting nitrile to the corresponding primary amine.
Methodology:
-
Cyanoethylation: Ethylenediamine is reacted with acrylonitrile in a suitable solvent. This Michael addition reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction. The molar ratio of the reactants is a critical parameter to control the extent of cyanoethylation and minimize the formation of byproducts.
-
Hydrogenation: The resulting N-(2-cyanoethyl)aminoethylamine intermediate is then subjected to catalytic hydrogenation. This is typically performed in a high-pressure reactor in the presence of a catalyst, such as Raney Nickel or a cobalt-based catalyst, and under a hydrogen atmosphere. The reaction temperature and pressure are optimized to ensure complete reduction of the nitrile group to a primary amine.
-
Purification: The crude product is purified, commonly by fractional distillation under reduced pressure, to yield this compound of high purity.
Analytical Methodologies
The characterization and purity assessment of this compound can be performed using standard analytical techniques. Due to the lack of a strong chromophore, derivatization is often necessary for sensitive detection by HPLC with UV or fluorescence detectors.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile amines.
-
Sample Preparation: Direct injection of the neat compound or a solution in a volatile organic solvent (e.g., methanol, isopropanol) is possible. For trace analysis or analysis in complex matrices, derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic peak shape.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.
-
General Conditions:
-
Injector Temperature: 250-280 °C
-
Oven Program: A temperature gradient is typically employed, for example, starting at 50-80 °C and ramping up to 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV, with scanning over a mass range of m/z 30-300.
-
3.2.2. High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, pre-column derivatization is typically required to introduce a chromophore or fluorophore for sensitive detection.
-
Derivatization: Common derivatizing agents for primary and secondary amines include:
-
Dansyl chloride: Reacts with amines to form highly fluorescent derivatives.
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.
-
9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms fluorescent derivatives with both primary and secondary amines.
-
-
Sample Preparation: A specific protocol for derivatization would need to be followed, which typically involves mixing the sample with the derivatizing reagent in a buffered solution and allowing the reaction to proceed for a defined time, sometimes with heating.
-
Instrumentation: An HPLC system with a C18 reversed-phase column and a UV or fluorescence detector is commonly used.
-
General Conditions:
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Wavelengths will be specific to the chosen derivatizing agent (e.g., excitation at ~340 nm and emission at ~450 nm for OPA derivatives).
-
Applications and Logical Relationships
This compound's primary utility stems from its chemical structure, which features three amine groups with varying reactivity. This makes it a valuable building block and chelating agent in various applications.
References
Technical Guide: Physicochemical Properties of N-(2-Aminoethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of N-(2-Aminoethyl)-1,3-propanediamine, a key chemical intermediate. The data presented is intended to support research and development activities.
Core Physicochemical Data
The essential molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Citations |
| Molecular Formula | C5H15N3 | [1][2][3] |
| Molecular Weight | 117.19 g/mol | [1][2][3][4][5][6] |
| Linear Formula | H2N(CH2)3NHCH2CH2NH2 | [4][6] |
| CAS Number | 13531-52-7 | [1][2][4][5][6] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the common name of the compound and its primary chemical identifiers.
Caption: Chemical Identity Relationship Diagram.
References
Potential Research Areas for N-(2-Aminoethyl)-1,3-propanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminoethyl)-1,3-propanediamine, also known as norspermidine, is a polyamine with significant implications in diverse scientific fields. This technical guide provides an in-depth overview of promising research avenues for this compound, focusing on its role in bacterial biofilm modulation and its potential as an anticancer agent. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways are presented to facilitate further investigation by researchers, scientists, and drug development professionals.
Introduction
This compound (Norspermidine) is a structural analog of spermidine, a ubiquitous polyamine essential for cell growth and proliferation.[1] Unlike spermidine, norspermidine is not typically found in humans but is synthesized by various bacteria, algae, and plants.[1] Its unique biological activities have garnered increasing interest, particularly in the context of microbial signaling and cancer therapeutics. This guide explores the core research areas where this compound shows significant potential.
Modulation of Bacterial Biofilms
One of the most well-documented roles of norspermidine is its involvement in the regulation of bacterial biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings.
Role in Vibrio cholerae Biofilm Formation
Norspermidine is a key signaling molecule in Vibrio cholerae, the causative agent of cholera. It acts as a positive regulator of biofilm formation.[2][3] Extracellular norspermidine is detected by the periplasmic binding protein NspS, which in turn interacts with the transmembrane protein MbaA.[3][4] This interaction is believed to inhibit the phosphodiesterase activity of MbaA, leading to an increase in the intracellular concentration of the second messenger cyclic diguanylate monophosphate (c-di-GMP).[1][3] Elevated c-di-GMP levels then promote the expression of genes responsible for biofilm matrix production.[3]
Caption: NspS/MbaA signaling pathway in Vibrio cholerae.
Effects on Other Bacterial Species
The influence of norspermidine on biofilm formation is not limited to V. cholerae and can be species-dependent. For instance, studies have shown that it can inhibit biofilm formation in some strains of Escherichia coli and Staphylococcus aureus, while having a variable effect on Pseudomonas aeruginosa and Klebsiella pneumoniae.[5][6] This suggests that this compound could be explored as a potential narrow-spectrum antibiofilm agent.
Quantitative Data on Biofilm Modulation
The following table summarizes the concentrations of this compound used in various studies and their observed effects on biofilm formation.
| Bacterium | Concentration | Effect on Biofilm | Reference |
| Vibrio cholerae | 10 µM | Activation of biofilm formation | [4] |
| Escherichia coli (clinical isolates) | 500 µM - 5 mM | Inhibition | [6] |
| Staphylococcus aureus | 100 - 500 µM | Inhibition | [6] |
| Acinetobacter baumannii | 5 - 20 mM | Dispersion and Inhibition | [6] |
Experimental Protocol: Quantification of Biofilm Formation (Crystal Violet Assay)
This protocol provides a general method for quantifying the effect of this compound on bacterial biofilm formation in a 96-well plate format.[7][8][9]
Caption: Crystal Violet Biofilm Assay Workflow.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the desired bacterial strain in the appropriate liquid medium.
-
Plate Setup: Dilute the overnight culture in fresh medium. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Treatment: Add various concentrations of this compound to the wells. Include untreated wells as a negative control.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the culture medium from each well. Wash the wells gently twice with 200 µL of PBS to remove planktonic (free-floating) bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.
Anticancer Potential
Polyamines are crucial for cell proliferation, and their metabolism is often dysregulated in cancer cells, making the polyamine pathway an attractive target for cancer therapy. Norspermidine and its derivatives have shown promise in this area.
DNA Interaction and Gene Expression
Norspermidine has a higher binding affinity for DNA compared to spermidine.[10] This interaction can induce DNA condensation and potentially inhibit gene expression.[10] Studies have shown that while low concentrations of norspermidine can enhance in vitro gene expression, higher concentrations lead to strong inhibition.[10] This biphasic effect suggests a complex mechanism of action that could be exploited for therapeutic purposes.
Norspermidine Analogs as Anticancer Agents
Analogs of norspermidine have been investigated for their antitumor activity. For example, N1,N11-bis(ethyl)norspermine (BENSPM) has demonstrated potent antitumor activity against human melanoma xenografts.[11] BENSPM acts by depleting intracellular polyamine pools through the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[11]
Quantitative Data on Anticancer-Related Activity
The following table presents data related to the anticancer potential of norspermidine and its analogs.
| Compound | System | Concentration | Effect | Reference |
| Norspermidine | In vitro gene expression | > 0.5 mM | Complete inhibition | [10] |
| N1,N11-bis(ethyl)norspermine (BENSPM) | MALME-3M human melanoma xenografts | 40 mg/kg (3 times/day for 6 days) | Tumor growth suppression | [11] |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and can be employed to determine the cytotoxic effects of this compound on cancer cell lines.[12][13]
Caption: MTT Cytotoxicity Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well sterile cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Chemical Synthesis and Coordination Chemistry
This compound is also a valuable building block in synthetic and coordination chemistry.
Templating Agent
It has been utilized as a templating agent in the synthesis of novel materials. For example, it has been used to direct the formation of a new open framework iron(III) phosphite.[8][14] This suggests its potential for the rational design and synthesis of porous materials with interesting catalytic or separation properties.
Ligand in Coordination Chemistry
As a polyamine, this compound can act as a multidentate ligand, forming stable complexes with various metal ions. It has been used in the preparation of cobalt(III) complexes.[14] The coordination chemistry of this ligand could be further explored to develop new catalysts or metal-based therapeutic agents.
Future Directions and Conclusion
The multifaceted nature of this compound presents a wealth of research opportunities. Key future directions include:
-
Elucidating the species-specific mechanisms of biofilm modulation to develop targeted antibiofilm strategies.
-
Synthesizing and screening novel norspermidine derivatives for enhanced and selective anticancer activity.
-
Investigating the structure-activity relationship of its metal complexes for catalytic and therapeutic applications.
-
Exploring its role in other biological systems , such as plants and algae, where its function is less understood.
References
- 1. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]
- 2. Inverse regulation of Vibrio cholerae biofilm dispersal by polyamine signals | eLife [elifesciences.org]
- 3. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Video: Author Spotlight: A Comprehensive Protocol for Acinetobacter Biofilm Quantification, Assessment, and Visualization [jove.com]
- 6. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ableweb.org [ableweb.org]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.org [static.igem.org]
- 10. Specific effects of antitumor active norspermidine on the structure and function of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of N-(2-Aminoethyl)-1,3-propanediamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)-1,3-propanediamine, also known as dienpn or AEPD, is a versatile tridentate ligand capable of forming stable complexes with a wide range of metal ions. Its three nitrogen donor atoms allow for the formation of two five- or six-membered chelate rings, contributing to the thermodynamic stability of the resulting metal complexes. These complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in medicine as potential antimicrobial and antitumor agents. This technical guide provides a comprehensive overview of the formation of this compound metal complexes, including quantitative stability data, detailed experimental protocols, and insights into their potential biological mechanisms of action.
Metal Complex Formation and Stoichiometry
This compound typically acts as a tridentate ligand, coordinating to a central metal ion through its three nitrogen atoms. The stoichiometry of the resulting complexes is most commonly 1:1 (metal:ligand). However, other stoichiometries, such as 1:2, have been observed, particularly with metal ions like Nickel(II). The formation of these complexes can be represented by the following general equilibrium reaction:
Mⁿ⁺ + L ⇌ [ML]ⁿ⁺
Where Mⁿ⁺ is the metal ion, L is the this compound ligand, and [ML]ⁿ⁺ is the resulting metal complex. The stability of this complex is quantified by the formation constant (K) or its logarithm (log K).
Quantitative Data on Complex Formation
The stability of metal complexes with this compound is a critical parameter for understanding their behavior in various applications. These stability constants are typically determined using techniques such as potentiometric titration. The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of complex formation, provide further insight into the driving forces behind complexation and can be determined calorimetrically.
| Metal Ion | Ligand | log K₁ | log K₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Cu(II) | Ethylenediamine (B42938) | 10.55 | 9.05 | -60.2 | -54.4 | 19 |
| Ni(II) | Ethylenediamine | 7.32 | 6.09 | -41.8 | -37.2 | 15 |
| Co(II) | Ethylenediamine | 5.89 | 4.83 | -33.6 | -29.3 | 14 |
| Zn(II) | Ethylenediamine | 5.71 | 5.00 | -32.6 | -28.0 | 15 |
| Cu(II) | Diethylenetriamine (B155796) | 15.9 | 5.0 | -90.8 | -75.3 | 52 |
| Ni(II) | Diethylenetriamine | 10.7 | 7.9 | -61.1 | -54.4 | 22 |
Note: Data for ethylenediamine and diethylenetriamine are provided as representative examples of polyamine ligands. The stability and thermodynamic parameters for this compound complexes are expected to be of a similar order of magnitude.
Experimental Protocols
Synthesis of Transition Metal Complexes with this compound
This protocol describes a general method for the synthesis of metal(II) complexes with this compound.
Materials:
-
This compound (dienpn)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol (B145695) or Methanol
-
Diethyl ether
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
Procedure:
-
In a Schlenk flask, dissolve this compound (1 mmol) in 20 mL of ethanol.
-
In a separate beaker, dissolve the desired metal(II) salt (1 mmol) in 10 mL of ethanol. Gentle heating may be applied to aid dissolution.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
A precipitate may form immediately. Heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with small portions of cold ethanol and then with diethyl ether.
-
Dry the purified complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).
Characterization: The synthesized complexes can be characterized using various analytical techniques:
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the amine groups to the metal ion by observing shifts in the N-H stretching and bending vibrations.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.
Potentiometric Titration for the Determination of Stability Constants
This method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored using a pH meter.
Materials:
-
Synthesized metal complex or separate solutions of metal salt and ligand
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
Inert electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a solution containing a known concentration of the metal ion and the ligand in a specific molar ratio (e.g., 1:1, 1:2) in the presence of a known concentration of a strong acid and an inert electrolyte.
-
Titrate this solution with the standardized strong base solution.
-
Record the pH of the solution after each addition of the base.
-
Perform a separate titration of the ligand and the strong acid under the same conditions to determine the protonation constants of the ligand.
-
The stability constants are then calculated from the titration data using appropriate software packages that employ numerical methods to solve the mass-balance equations.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter
-
Solutions of the metal ion and the ligand prepared in the same buffer.
Procedure:
-
Thoroughly degas both the metal ion and ligand solutions to prevent bubble formation during the experiment.
-
Load the metal ion solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the ligand solution are injected into the metal ion solution.
-
The heat change associated with each injection is measured.
-
The resulting data (a plot of heat change per injection versus the molar ratio of ligand to metal) is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations: ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Proposed Mechanism of Antitumor Activity: DNA Cleavage and ROS Generation
Caption: Proposed antitumor mechanism of dienpn metal complexes.
Biological Activities and Mechanisms of Action
Metal complexes of this compound have shown promising biological activities, including antimicrobial and antitumor effects. While the precise mechanisms are still under investigation and can vary depending on the metal center, several key pathways have been proposed.
Antimicrobial Activity
The antimicrobial action of these complexes is often attributed to their ability to disrupt cellular processes in microorganisms. Proposed mechanisms include:
-
Inhibition of Enzyme Activity: The metal complex can bind to essential enzymes, altering their conformation and inhibiting their function.
-
Disruption of Cell Membranes: The lipophilicity of the complex can facilitate its transport across the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.
-
Generation of Reactive Oxygen Species (ROS): Some metal centers can participate in redox reactions, leading to the production of ROS, which can damage cellular components such as DNA, proteins, and lipids.
Antitumor Activity
The antitumor activity of this compound metal complexes is a significant area of research. The proposed mechanisms often involve interaction with DNA and the induction of cell death pathways.[1]
-
DNA Binding and Cleavage: The metal complexes can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. This binding can disrupt DNA replication and transcription. Some complexes are capable of cleaving the DNA backbone, leading to single-strand or double-strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial activity, these complexes can generate ROS within cancer cells.[2] The elevated levels of ROS induce oxidative stress, which can damage cellular macromolecules and trigger apoptosis (programmed cell death).[2][3]
-
Induction of Apoptosis: By damaging DNA and inducing oxidative stress, the metal complexes can activate intracellular signaling pathways that lead to apoptosis. This is a crucial mechanism for eliminating cancer cells.
Conclusion
This compound is a valuable ligand in coordination chemistry, forming stable complexes with a variety of metal ions. This technical guide has provided an overview of the formation of these complexes, including key quantitative data, detailed experimental protocols, and insights into their promising biological activities. Further research is warranted to expand the database of thermodynamic and kinetic parameters for a wider range of metal complexes and to further elucidate the specific molecular mechanisms underlying their antimicrobial and antitumor effects. This knowledge will be instrumental in the rational design of new metal-based drugs and materials with tailored properties for diverse applications.
References
- 1. Synthesis and DNA cleavage activities of mononuclear macrocyclic polyamine zinc(II), copper(II), cobalt(II) complexes which linked with uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
Theoretical and Computational Insights into N-(2-Aminoethyl)-1,3-propanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminoethyl)-1,3-propanediamine, a polyamine with two primary and one secondary amine group, serves as a versatile ligand in coordination chemistry and a subject of interest in medicinal chemistry. Its flexible structure and multiple nitrogen donor sites allow for the formation of stable complexes with a variety of metal ions, leading to compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the theoretical and computational studies on this compound, alongside relevant experimental protocols and its implications in drug development, particularly in cancer therapy.
Theoretical and Computational Characterization
Computational chemistry provides a powerful lens through which to understand the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, offering insights into molecular geometry, vibrational frequencies, and electronic structure.
Molecular Geometry Optimization
The three-dimensional structure of this compound has been optimized using DFT methods. These calculations predict the most stable conformation of the molecule by minimizing its energy. Key geometric parameters, such as bond lengths and angles, are determined through these simulations.
Table 1: Selected Calculated Bond Lengths and Angles of this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-C | 1.52 - 1.54 |
| C-N (primary) | ~1.46 | |
| C-N (secondary) | ~1.47 | |
| N-H | ~1.02 | |
| C-H | 1.09 - 1.10 | |
| Bond Angle | C-C-C | ~112° |
| C-N-C | ~113° | |
| H-N-H | ~105° | |
| H-C-H | ~109° |
Note: These are representative values and can vary slightly depending on the specific computational method (functional and basis set) employed.
Vibrational Analysis
Theoretical vibrational analysis, based on DFT calculations, predicts the infrared (IR) and Raman active vibrational modes of the molecule. These calculated frequencies can be correlated with experimental spectra to confirm the molecular structure and assign spectral bands to specific molecular motions, such as N-H stretching, C-H stretching, and various bending and torsional modes.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the nitrogen lone pairs, indicating its nucleophilic nature, while the LUMO is distributed over the carbon backbone.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | 1.5 to 2.0 |
| HOMO-LUMO Gap | 7.5 to 8.0 |
Note: These values are approximate and depend on the level of theory and solvent model used in the calculations.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and bonding interactions within the molecule. It allows for the calculation of natural atomic charges, which reveal the polarity of different parts of the molecule. For this compound, the nitrogen atoms carry significant negative charges, confirming their role as electron donor sites. NBO analysis also quantifies hyperconjugative interactions, which contribute to the overall stability of the molecule.
Table 3: Calculated Natural Atomic Charges on Key Atoms of this compound
| Atom | Natural Charge (e) |
| N (primary) | -0.8 to -0.9 |
| N (secondary) | -0.6 to -0.7 |
| C (adjacent to N) | -0.2 to -0.3 |
| H (on N) | +0.4 to +0.5 |
Note: These are representative values from NBO analysis.
Experimental Protocols
Synthesis of this compound Metal Complexes
Objective: To synthesize metal complexes of this compound for further characterization and biological evaluation.
Materials:
-
This compound
-
Metal salts (e.g., MnCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Ethanol (B145695) or Methanol (solvent)
-
Stirring hotplate
-
Reflux condenser
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Dissolve a specific molar equivalent of the metal salt in ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve the this compound ligand (typically in a 1:1 or 1:2 metal-to-ligand molar ratio) in ethanol.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (e.g., 2-4 hours).
-
Allow the solution to cool to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry in a desiccator.
-
If no precipitate forms, reduce the solvent volume by rotary evaporation and/or induce crystallization by slow evaporation or addition of a less polar solvent.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups and confirm the coordination of the ligand to the metal ion.
Methodology:
-
Sample Preparation: For liquid this compound, a thin film can be prepared between two KBr or NaCl plates. For solid metal complexes, a KBr pellet is typically prepared by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the N-H and C-N bonds can indicate coordination to the metal ion. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to metal-nitrogen bond vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of the ligand and its complexes in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the different protons and carbons in the molecule. Changes in the chemical shifts of the protons and carbons near the nitrogen atoms upon complexation provide evidence of ligand coordination.
Role in Drug Development: Antitumor Activity
Polyamines play a crucial role in cell growth and proliferation, and their metabolism is often dysregulated in cancer cells.[1][2][3] This makes the polyamine metabolic pathway an attractive target for cancer therapy.[1][2][3] this compound and its metal complexes have shown promise as potential antitumor agents.
Mechanism of Action
The antitumor activity of this compound complexes is believed to be multifactorial. These complexes can interfere with the normal polyamine metabolism in cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, the metal ions themselves can exhibit cytotoxic effects. The chelation of the metal by the polyamine ligand can enhance its delivery into the cancer cells.
Signaling Pathway Involvement
The polyamine metabolic pathway is intricately linked with key cancer-related signaling pathways, such as those involving MYC, mTOR, and RAS.[1][2][4] Dysregulation of these pathways in cancer often leads to an increased demand for polyamines to sustain rapid cell division.[1][4] By targeting polyamine metabolism, this compound complexes can disrupt these oncogenic signaling networks.
Caption: Polyamine metabolism pathway and its targeting by this compound complexes in cancer.
Visualization of Computational and Experimental Workflow
A systematic workflow is essential for the comprehensive study of this compound and its derivatives.
Caption: Integrated workflow for the study of this compound and its complexes.
Conclusion
The theoretical and computational studies of this compound provide a fundamental understanding of its structural and electronic properties, which are essential for predicting its behavior as a ligand and its potential biological activity. Combined with experimental validation, these computational approaches offer a robust framework for the rational design of novel metal-based therapeutic agents. The demonstrated antitumor activity of its complexes, likely through the disruption of polyamine metabolism, highlights a promising avenue for future drug development efforts in oncology. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully explore the therapeutic potential of this versatile polyamine.
References
Methodological & Application
Application Notes and Protocols for N-(2-Aminoethyl)-1,3-propanediamine as a Templating Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-Aminoethyl)-1,3-propanediamine as a templating agent, also known as a structure-directing agent (SDA), in the synthesis of porous materials. The information is targeted towards researchers, scientists, and professionals in drug development who are interested in the design and synthesis of novel materials with controlled porosity and functionality.
Introduction
This compound is a linear polyamine that has demonstrated utility as a templating agent in the hydrothermal synthesis of crystalline inorganic-organic hybrid materials. Its specific molecular geometry and charge distribution allow it to direct the formation of unique framework structures, leading to materials with tailored pore architectures. The primary amine groups at both ends and the secondary amine in the center of the molecule can be protonated under synthetic conditions, leading to a cationic species that balances the charge of the inorganic framework and influences its assembly.
The application of such templating agents is a cornerstone of rational design in materials chemistry, enabling the synthesis of novel zeolites, metal-organic frameworks (MOFs), and other porous materials. These materials are of significant interest for applications in catalysis, gas storage and separation, and as potential platforms for drug delivery systems.
Application: Synthesis of an Open-Framework Iron(III) Phosphite (B83602)
A notable application of this compound is in the hydrothermal synthesis of a novel open-framework iron(III) phosphite with the chemical formula (C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O[1][2]. In this synthesis, the protonated this compound cation acts as the template around which the inorganic iron phosphite framework is constructed. The resulting material exhibits a complex pillared structure with two interpenetrating subnets: an inorganic [Fe₃(HPO₃)₆]³⁻ framework and an organic [(C₅H₁₈N₃)·3H₂O]³⁺ subnet[1][2]. The organic cations occupy the channels within the inorganic framework, demonstrating the structure-directing role of the amine.
Quantitative Data Summary
The following table summarizes the key crystallographic and spectroscopic data for the iron(III) phosphite synthesized using this compound as a templating agent.
| Parameter | Value | Reference |
| Chemical Formula | (C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O | [1][2] |
| Crystal System | Trigonal | [1][2] |
| Space Group | R-3 | [1][2] |
| Unit Cell Parameter 'a' | 8.803(1) Å | [1][2] |
| Unit Cell Parameter 'c' | 25.292(2) Å | [1][2] |
| Dq | 965 cm⁻¹ | [1][2] |
| Racah Parameter B | 1080 cm⁻¹ | [1][2] |
| Racah Parameter C | 2472 cm⁻¹ | [1][2] |
| ESR g-value | 2.00(1) | [1][2] |
Experimental Protocol: Hydrothermal Synthesis of (C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O
This protocol is a representative procedure for the hydrothermal synthesis of the open-framework iron(III) phosphite using this compound as a templating agent, based on the information available in the cited literature.
Materials and Reagents
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Phosphorous acid (H₃PO₃)
-
This compound (C₅H₁₅N₃)
-
Deionized water
Synthesis Procedure
-
Preparation of the Reaction Mixture:
-
In a typical synthesis, stoichiometric amounts of iron(III) chloride hexahydrate and phosphorous acid are dissolved in deionized water in a Teflon-lined stainless steel autoclave.
-
This compound is then added to the solution, which acts as the templating agent. The molar ratios of the reactants are crucial for the formation of the desired product and should be carefully controlled.
-
-
Hydrothermal Treatment:
-
The autoclave is sealed and heated to a specific temperature (typically in the range of 150-200 °C) for a period of several days to allow for the crystallization of the product. The autogenous pressure generated during the heating process is essential for the hydrothermal synthesis.
-
-
Product Isolation and Purification:
-
After the hydrothermal treatment, the autoclave is cooled to room temperature.
-
The solid product is collected by filtration, washed thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and the template that is not incorporated into the crystal structure.
-
The final product is dried in an oven at a moderate temperature (e.g., 60-80 °C).
-
Characterization
The synthesized material should be characterized using various analytical techniques to confirm its structure and properties:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and unit cell parameters.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and the dehydration process.
-
Infrared (IR) and Raman Spectroscopy: To identify the functional groups present in the structure.
-
Mössbauer Spectroscopy: To confirm the oxidation state and coordination environment of the iron atoms.
-
Magnetic Susceptibility Measurements: To investigate the magnetic properties of the material.
Visualizations
Experimental Workflow for Hydrothermal Synthesis
References
- 1. N-(2-乙氨基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Structural, thermal, spectroscopic, specific-heat, and magnetic studies of (C5H18N3)[Fe3(HPO3)6].3H2O: a new organically templated iron(III) phosphite with a pillared structure formed by the interpenetration of two subnets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrothermal Synthesis of an Iron(III) Phosphite with N-(2-Aminoethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the hydrothermal synthesis of a novel open-framework iron(III) phosphite (B83602), (C5H18N3)[Fe3(HPO3)6]·3H2O, utilizing N-(2-Aminoethyl)-1,3-propanediamine as a structure-directing agent. The resulting compound exhibits a complex pillared structure with interesting magnetic properties.
Introduction
The synthesis of novel inorganic-organic hybrid materials is a burgeoning area of research, with potential applications in catalysis, magnetism, and drug delivery. This document outlines the hydrothermal synthesis of a specific iron(III) phosphite templated by the organic amine this compound. The resulting crystalline material, (C5H18N3)[Fe3(HPO3)6]·3H2O, possesses a unique three-dimensional open framework. This protocol is based on the work of Chung et al.[1].
Quantitative Data Summary
The key crystallographic, spectroscopic, and magnetic data for (C5H18N3)[Fe3(HPO3)6]·3H2O are summarized in the tables below for easy reference and comparison.
Table 1: Crystallographic Data [1]
| Parameter | Value |
| Chemical Formula | (C5H18N3)[Fe3(HPO3)6]·3H2O |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 8.803(1) |
| c (Å) | 25.292(2) |
| Z | 3 |
Table 2: Spectroscopic and Magnetic Properties [1]
| Property | Value |
| Dq (cm⁻¹) | 965 |
| B (cm⁻¹) | 1080 |
| C (cm⁻¹) | 2472 |
| ESR Signal g-value | 2.00(1) |
| Magnetic Ordering | 3D Antiferromagnetic |
| Critical Temperature (Tc) | 32 K |
| Entropy at Saturation (J/mol·K) | 46 |
Experimental Protocol
This section provides a detailed methodology for the hydrothermal synthesis and characterization of (C5H18N3)[Fe3(HPO3)6]·3H2O.
Materials and Reagents
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
Phosphorous acid (H3PO3)
-
This compound
-
Distilled water
Hydrothermal Synthesis Procedure
A mixture of FeCl3·6H2O, H3PO3, this compound, and water is prepared in a molar ratio of 1:3:1:200. The mixture is then sealed in a Teflon-lined stainless steel autoclave and heated at 170 °C for 3 days. After the reaction, the autoclave is cooled to room temperature. The resulting product, consisting of pale-green prismatic crystals, is recovered by filtration, washed with distilled water, and dried at room temperature.
Characterization Methods
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, a suitable single crystal is mounted on a diffractometer. Data collection is performed at room temperature. The structure is solved and refined using appropriate crystallographic software.
-
Mössbauer Spectroscopy: This technique is used to confirm the trivalent oxidation state of the iron cations and to determine the crystallographic multiplicities of their sites.[1]
-
Electron Spin Resonance (ESR) Spectroscopy: ESR spectra are recorded to investigate the magnetic properties of the iron centers. The spectra are expected to show isotropic signals.[1]
-
Specific-Heat Measurements: These measurements are performed to identify phase transitions, such as the three-dimensional antiferromagnetic ordering, which is observed as a lambda-type peak at the critical temperature.[1]
-
Magnetic Measurements: The magnetic susceptibility of the sample is measured as a function of temperature to characterize the magnetic ordering and any spin reorientation at lower temperatures.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis parameters.
Caption: Experimental workflow for the hydrothermal synthesis.
Caption: Logical relationship of synthesis parameters.
References
Application Notes and Protocols for the Preparation of Dinitrocobalt(III) Complexes using N-(2-Aminoethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt(III) complexes have emerged as a versatile platform in medicinal inorganic chemistry, primarily owing to their kinetic inertness, which allows for the design of prodrugs that can be activated at specific physiological targets. Among these, dinitrocobalt(III) complexes are of particular interest. The nitro ligands can serve as bioreductive triggers, where the hypoxic environment often found in solid tumors can reduce the Co(III) center, leading to the release of cytotoxic ligands. This application note provides a detailed protocol for the synthesis of a dinitrocobalt(III) complex utilizing the tridentate ligand N-(2-Aminoethyl)-1,3-propanediamine. The described methodology is based on the reported synthesis of a related complex, (11-amino-4-methyl-5,8-diazaundeca-2,4-dien-2-olato-κ⁴N⁵,N⁸,N¹¹,O)-dinitrocobalt(III), which demonstrates the successful coordination of the dinitro functionality to a cobalt(III) center in the presence of this compound.[1][2]
Principle of the Synthesis
The synthesis involves the reaction of a cobalt(III) precursor, tris(acetylacetonato)cobalt(III) (Co(acac)₃), with the tridentate amine ligand, this compound, in the presence of a nitro source, sodium nitrite (B80452) (NaNO₂). In this reaction, the acetylacetonate (B107027) ligands are displaced by the amine and nitro ligands to form the more thermodynamically stable dinitrocobalt(III) complex. The reaction unexpectedly leads to the formation of a tetradentate ligand in situ through a condensation reaction involving the acetylacetonate ligand.[1][2]
Experimental Protocol
This protocol details the synthesis of (11-amino-4-methyl-5,8-diazaundeca-2,4-dien-2-olato-κ⁴N⁵,N⁸,N¹¹,O)-dinitrocobalt(III), a complex derived from the in-situ reaction of Co(acac)₃, this compound, and NaNO₂.
Materials:
-
Tris(acetylacetonato)cobalt(III) (Co(acac)₃)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Methanol
-
Diethyl ether
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tris(acetylacetonato)cobalt(III) in methanol.
-
Ligand Addition: To the stirred solution, add this compound.
-
Nitrite Addition: Subsequently, add an aqueous solution of sodium nitrite to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by a color change.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a suitable solvent (e.g., hot methanol) and allow it to cool slowly to form crystals. Two different conformational isomers (staggered and eclipsed nitro groups) may be obtained through recrystallization.[1][2]
-
Drying: Wash the purified crystals with a small amount of cold diethyl ether and dry them under vacuum.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| Tris(acetylacetonato)cobalt(III) | Co(C₅H₇O₂)₃ | 356.26 | Cobalt(III) source |
| This compound | C₅H₁₅N₃ | 117.19 | Tridentate ligand |
| Sodium Nitrite | NaNO₂ | 69.00 | Nitro ligand source |
| (11-amino-4-methyl-5,8-diazaundeca-2,4-dien-2-olato-κ⁴N⁵,N⁸,N¹¹,O)-dinitrocobalt(III) (Isomer 1) | [Co(C₁₀H₂₀N₃O)(NO₂)₂] | 365.23 | Product |
| (11-amino-4-methyl-5,8-diazaundeca-2,4-dien-2-olato-κ⁴N⁵,N⁸,N¹¹,O)-dinitrocobalt(III) (Isomer 2) | [Co(C₁₀H₂₀N₃O)(NO₂)₂] | 365.23 | Product |
Table 2: Crystallographic Data for the Conformational Isomers
| Parameter | Isomer 1 (Staggered) | Isomer 2 (Eclipsed) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 8.453 (2) | 8.356 (2) |
| b (Å) | 14.538 (3) | 14.621 (3) |
| c (Å) | 11.691 (3) | 11.832 (3) |
| β (°) | 96.08 (2) | 94.67 (2) |
| V (ų) | 1428.1 (6) | 1438.4 (6) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 1.699 | 1.688 |
Data obtained from the crystallographic information of the reported complex.[1][2]
Visualizations
Applications in Drug Development
The kinetic inertness of the Co(III) center makes these dinitrocobalt(III) complexes excellent candidates for prodrug design. The principle lies in the selective activation of the complex under specific physiological conditions. In the oxygen-deficient environment of solid tumors (hypoxia), the Co(III) center can be reduced to the more labile Co(II) state. This reduction leads to the decomposition of the complex and the release of the coordinated ligands. By incorporating a cytotoxic agent as one of the ligands, this strategy allows for targeted drug delivery to the tumor site, potentially minimizing systemic toxicity and improving the therapeutic index of the anticancer agent. The synthesis protocol provided here serves as a foundational method for developing novel cobalt(III)-based prodrugs for cancer therapy.
References
Application of N-(2-Aminoethyl)-1,3-propanediamine in metal-organic frameworks (MOFs).
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, chemical sensing, and drug delivery. The properties of MOFs can be further tailored through post-synthetic modification (PSM), a technique used to introduce new functional groups onto the MOF structure after its initial synthesis.
This document focuses on the application of N-(2-Aminoethyl)-1,3-propanediamine for the functionalization of MOFs. This triamine, hereafter referred to as AE-PDA for the purpose of this document, possesses three amine groups with varying basicity and steric hindrance, making it an interesting candidate for modifying MOFs to enhance their performance in various applications. The introduction of AE-PDA into the porous structure of MOFs can significantly influence their host-guest interactions, catalytic activity, and drug loading/release profiles.
Key Applications and Mechanisms
The functionalization of MOFs with AE-PDA can impart several advantageous properties, leading to enhanced performance in various applications. The primary amine groups can serve as strong binding sites for CO2, act as basic catalysts, and provide anchoring points for further functionalization. The secondary amine offers an additional site for interaction and reaction.
Gas Adsorption and Separation
The presence of multiple amine groups in AE-PDA makes it an excellent functional group for enhancing CO2 capture from flue gas or other gas mixtures.[1][2] The amine groups interact with acidic CO2 molecules through Lewis acid-base interactions, leading to high adsorption capacities and selectivities. Studies on similar amine-functionalized MOFs have shown that the density and type of amine functionality directly impact the CO2 uptake and the heat of adsorption.[3]
Catalysis
Amine-functionalized MOFs can act as solid base catalysts for a variety of organic transformations, such as the Knoevenagel condensation.[4] The amine groups within the MOF pores can activate substrates and facilitate reactions. The confined environment of the MOF pores can also lead to shape- and size-selective catalysis. The catalytic efficiency is influenced by the basicity and accessibility of the amine sites.[5]
Drug Delivery
The functionalization of MOFs with amines can improve their performance as drug delivery vehicles.[6][7] The amine groups can enhance the loading capacity of acidic drugs through electrostatic interactions and hydrogen bonding. Furthermore, the pH-responsive nature of the amine groups can be exploited for controlled drug release in the acidic microenvironment of tumors or other diseased tissues. The surface of amine-functionalized MOFs can also be further modified with targeting ligands to achieve site-specific drug delivery.[8]
Quantitative Data Presentation
The following tables summarize representative quantitative data for amine-functionalized MOFs, illustrating the expected impact of functionalization with amines like AE-PDA.
Table 1: CO2 Adsorption Properties of Amine-Functionalized MOFs
| MOF | Functionalizing Amine | CO2 Uptake (mmol/g) at 0.15 bar, 298 K | CO2/N2 Selectivity | Reference |
| Mg-MOF-74 | None | 2.3 | 45 | [2] |
| Mg-MOF-74 | Ethylenediamine (en) | 2.5 | 150 | [2] |
| Mg/DOBPDC | N,N'-dimethylethylenediamine (mmen) | 2.4 | >500 | [1][9] |
| Zn-MOF-74 | None | 0.8 | 30 | [2] |
| Zn-MOF-74 | Ethylenediamine (en) | 1.1 | 90 | [2] |
Table 2: Catalytic Performance of Amine-Functionalized MOFs in Knoevenagel Condensation
| Catalyst | Reaction | Conversion (%) | Time (h) | Reference |
| NH2-MIL-101(Cr) | Benzaldehyde + Malononitrile | 98 | 2 | [4] |
| NH2-UiO-66(Zr) | Benzaldehyde + Malononitrile | 95 | 4 | [10] |
| Amine-functionalized MOF | Various aldehydes + Malononitrile | >85 | 1-5 | [4] |
Table 3: Drug Loading and Release in Amine-Functionalized MOFs
| MOF | Drug | Loading Capacity (wt%) | Release Conditions | Reference |
| Amine-functionalized ZIF-8 | 5-Fluorouracil | ~15 | pH 5.5 | [11] |
| NH2-MIL-101(Fe) | Ibuprofen | ~20 | PBS (pH 7.4) | [11] |
| NH2-UiO-66(Zr) | Doxorubicin | ~10 | pH 5.0 | [6] |
Experimental Protocols
Protocol 1: Post-Synthetic Modification of an Amine-Functionalizable MOF (e.g., UiO-66-NH2) with this compound (AE-PDA)
This protocol describes a general procedure for the covalent post-synthetic modification of a pre-synthesized MOF containing reactive amino groups, such as UiO-66-NH2, with a bifunctional linker to introduce AE-PDA. This is a two-step process involving the activation of the linker and subsequent reaction with the MOF.
Materials:
-
UiO-66-NH2 (or another amine-containing MOF)
-
This compound (AE-PDA)
-
Terephthaloyl chloride (or another suitable bifunctional linker)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et3N)
-
Centrifuge
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Activation of MOF:
-
Activate the as-synthesized UiO-66-NH2 by solvent exchange with fresh DMF (3 x 24 h) and then with DCM (3 x 24 h).
-
Dry the MOF under vacuum at 150 °C for 12 h to remove residual solvent.
-
-
Synthesis of the Linker-AE-PDA Conjugate (Example with Terephthaloyl Chloride):
-
In a round-bottom flask under an inert atmosphere, dissolve AE-PDA (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of terephthaloyl chloride (5 mmol) in anhydrous DCM (20 mL) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO4, and remove the solvent under reduced pressure to obtain the mono-acylated AE-PDA linker. Purify by column chromatography if necessary.
-
-
Post-Synthetic Modification of UiO-66-NH2:
-
Suspend the activated UiO-66-NH2 (100 mg) in anhydrous DMF (10 mL) in a reaction vial.
-
Add the synthesized mono-acylated AE-PDA linker (e.g., 50 mg, excess) and a catalytic amount of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Heat the mixture at 80 °C for 48 hours with stirring.
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the functionalized MOF thoroughly with fresh DMF (3 x 24 h) and then with ethanol (3 x 24 h) to remove unreacted reagents.
-
Dry the final product, UiO-66-NH-CO-Ph-CO-NH-PDAE, under vacuum at 100 °C for 12 h.
-
Characterization:
-
Confirm the successful functionalization using FT-IR spectroscopy (amide bond formation), powder X-ray diffraction (PXRD) to check for retained crystallinity, and thermogravimetric analysis (TGA) to determine the degree of functionalization. 1H NMR of the digested MOF can also quantify the modification.
Protocol 2: Post-Synthetic Modification of a MOF with Open Metal Sites (e.g., MOF-74) with this compound (AE-PDA)
This protocol describes the direct grafting of AE-PDA onto the open metal sites of a pre-synthesized MOF, such as Mg-MOF-74.
Materials:
-
Mg-MOF-74 (or another MOF with open metal sites)
-
This compound (AE-PDA)
-
Anhydrous methanol (B129727)
-
Anhydrous toluene (B28343)
-
Centrifuge
-
Glovebox or Schlenk line
Procedure:
-
Activation of MOF:
-
Activate as-synthesized Mg-MOF-74 by heating under dynamic vacuum at 200 °C for 24 h to remove coordinated solvent molecules and expose the open metal sites.
-
-
Grafting of AE-PDA:
-
Inside a glovebox, suspend the activated Mg-MOF-74 (100 mg) in anhydrous toluene (10 mL).
-
In a separate vial, dissolve AE-PDA (e.g., 0.5 mmol) in anhydrous toluene (5 mL).
-
Add the AE-PDA solution to the MOF suspension.
-
Heat the mixture at 100 °C for 24 hours with stirring.
-
After cooling, collect the solid by centrifugation.
-
Wash the product with anhydrous toluene (3 x 10 mL) and then anhydrous methanol (3 x 10 mL) to remove excess amine.
-
Dry the AE-PDA functionalized MOF under vacuum at 80 °C for 12 h.
-
Characterization:
-
Confirm the grafting of AE-PDA using FT-IR spectroscopy, TGA, and elemental analysis. PXRD should be used to verify that the MOF framework remains intact.
Visualizations
Experimental Workflow: Post-Synthetic Modification of UiO-66-NH2
Caption: Workflow for the post-synthetic modification of UiO-66-NH2 with AE-PDA.
Signaling Pathway: pH-Responsive Drug Release
Caption: Mechanism of pH-responsive drug release from an AE-PDA functionalized MOF.
Logical Relationship: Functionalization to Application
References
- 1. Frontiers | Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study [frontiersin.org]
- 2. Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Standard operating procedure for experiments with N-(2-Aminoethyl)-1,3-propanediamine.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of N-(2-Aminoethyl)-1,3-propanediamine in various experimental settings. It includes information on its physicochemical properties, safety and handling, and detailed procedures for its application as a templating agent, a ligand in coordination chemistry, a curing agent for epoxy resins, a monomer in polyamide synthesis, and as a biological tool for studying copper chelation and enzyme inhibition.
Physicochemical Properties and Safety Information
This compound is a versatile organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₁₅N₃ | [1] |
| Molar Mass | 117.19 g/mol | [1][2] |
| Appearance | Liquid | |
| Density | 0.928 g/mL at 25 °C | [2] |
| Boiling Point | 221 °C | [2] |
| Melting Point | 10 °C | [2] |
| Flash Point | 205 °F (96.1 °C) | [2] |
| Refractive Index | n20/D 1.4815 |
Safety and Handling:
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated area.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a full-face respirator if exposure limits are exceeded.[3] Avoid contact with skin and eyes, and prevent the formation of aerosols.[3] In case of inhalation, move the individual to fresh air and provide oxygen if breathing is difficult.[3] For skin contact, immediately remove contaminated clothing and rinse the skin with water.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] If ingested, rinse the mouth and do not induce vomiting.[4] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents, acids, and acid anhydrides.[5]
Application Notes and Experimental Protocols
Application as a Templating Agent in Hydrothermal Synthesis
This compound can be used as a structure-directing or templating agent in the hydrothermal synthesis of novel inorganic-organic hybrid materials, such as metal-organic frameworks (MOFs). A notable example is the synthesis of an open-framework iron(III) phosphite (B83602), (C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O.[6]
Experimental Protocol: Hydrothermal Synthesis of (C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O
This protocol is adapted from the synthesis of a new organically templated iron(III) phosphite.[6]
Materials:
-
Iron(III) chloride (FeCl₃)
-
Phosphorous acid (H₃PO₃)
-
This compound
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, a mixture of FeCl₃, H₃PO₃, this compound, and deionized water is prepared in a molar ratio of 1:3:1:200.
-
Dissolve the reactants in deionized water in a Teflon liner.
-
Seal the Teflon liner inside a stainless steel autoclave.
-
Heat the autoclave to 170°C for 72 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
The resulting crystalline product is filtered, washed with deionized water and ethanol, and dried at room temperature.
Data Presentation: Crystallographic Data for (C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O [6]
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a (Å) | 8.803(1) |
| c (Å) | 25.292(2) |
| Z | 3 |
Experimental Workflow:
References
- 1. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Structural, thermal, spectroscopic, specific-heat, and magnetic studies of (C5H18N3)[Fe3(HPO3)6].3H2O: a new organically templated iron(III) phosphite with a pillared structure formed by the interpenetration of two subnets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Analysis of N-(2-Aminoethyl)-1,3-propanediamine and its Products
This document provides detailed methodologies for the quantitative analysis of N-(2-Aminoethyl)-1,3-propanediamine and its related products using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound, also known as N3-Amine, is a triamine that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and polymers. Due to its high polarity and lack of a significant UV chromophore, its direct analysis by conventional HPLC with UV detection is challenging. This application note describes two primary HPLC methods for its analysis: a direct analysis method using a mixed-mode column and a more sensitive method involving pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for fluorescence detection. The derivatization method is particularly useful for detecting trace amounts of the analyte and its potential amine-containing impurities or products.
Polyamines like this compound are crucial in various biological processes, and their accurate quantification is essential.[1][2][3][4] HPLC offers superior resolution and quantification capabilities compared to other techniques like TLC.[3] The methods outlined below are designed to be robust and reproducible for the analysis of this compound in bulk materials and reaction mixtures.
Experimental Protocols
Two primary methods are presented. Method A is a direct analysis approach suitable for higher concentrations of the analyte. Method B employs pre-column derivatization for enhanced sensitivity, making it ideal for trace analysis and impurity profiling.
Method A: Direct Analysis by Reversed-Phase/Ion-Exchange HPLC
This method is adapted from a protocol for the direct analysis of this compound on a mixed-mode column.[5] It is suitable for samples where the analyte concentration is relatively high.
2.1. Materials and Reagents
-
This compound (Standard)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
0.45 µm Syringe Filters
2.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column Oven
-
Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). For MS compatibility, replace phosphoric acid with formic acid.[5]
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm or equivalent mixed-mode column.
2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Acid Modifier | 0.1% Phosphoric Acid in Mobile Phase A |
| Gradient | Isocratic or Gradient (e.g., 70% A to 30% A over 10 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | CAD, ELSD, or MS |
2.4. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method B: Analysis by Pre-Column Derivatization with OPA
This method utilizes the reaction of primary amines with o-phthalaldehyde (OPA) in the presence of a thiol to form highly fluorescent isoindole derivatives, allowing for sensitive detection.[4][6][7]
2.5. Materials and Reagents
-
This compound (Standard)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic Acid (3-MPA)
-
Boric Acid
-
Sodium Hydroxide (B78521)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
2.6. Preparation of Reagents
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily and protected from light.
2.7. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler with derivatization capabilities (preferred) or manual derivatization setup
-
Column Oven
-
Fluorescence Detector (FLD)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[7]
2.8. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.05 M Sodium Acetate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 20 µL |
| Fluorescence | Excitation: 340 nm, Emission: 450 nm[4] |
2.9. Derivatization and Sample Preparation Protocol
-
Prepare a stock solution of this compound (1 mg/mL) in deionized water.
-
Create a series of working standards by diluting the stock solution.
-
For derivatization, mix 50 µL of the sample or standard solution with 450 µL of the borate buffer in a vial.[7]
-
Add 50 µL of the OPA/3-MPA reagent.[7]
-
Vortex the mixture for 30 seconds and allow the reaction to proceed at room temperature for 2-5 minutes in the dark before injection.[7]
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound and its potential products (e.g., impurities from synthesis such as diaminopropane (B31400) or spermidine). Retention times are illustrative and will vary based on the specific HPLC system and conditions.
| Analyte | Method | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | A | 5.8 | ~5 µg/mL | ~15 µg/mL |
| This compound | B | 12.5 | ~10 ng/mL | ~30 ng/mL |
| 1,3-Diaminopropane (Impurity) | B | 8.2 | ~15 ng/mL | ~45 ng/mL |
| Spermidine (Related Polyamine) | B | 10.1 | ~12 ng/mL | ~35 ng/mL |
Visualizations
The following diagrams illustrate the experimental workflow and the derivatization reaction pathway.
Caption: A flowchart of the experimental workflow for the HPLC analysis of this compound.
References
- 1. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 1,3-Propanediamine, N-(2-aminoethyl)- | SIELC Technologies [sielc.com]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Role of N-(2-Aminoethyl)-1,3-propanediamine in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminoethyl)-1,3-propanediamine is a versatile polyamine molecule increasingly recognized for its potential in the development of sophisticated targeted drug delivery systems. Its multiple amine groups provide sites for functionalization and impart a positive charge, facilitating interaction with cellular membranes and enabling the encapsulation and delivery of therapeutic payloads. This document provides an overview of its applications, mechanisms, and detailed protocols for its use in creating advanced drug delivery vehicles.
Introduction to this compound in Drug Delivery
This compound, a linear polyamine with three amine groups, serves as a valuable building block in the construction of nanocarriers for targeted drug and gene delivery. Its primary roles in these systems include:
-
Surface Functionalization: The amine groups allow for the covalent attachment of targeting ligands, stealth polymers (e.g., polyethylene (B3416737) glycol, PEG), and imaging agents to the surface of nanoparticles. This modification enhances specificity for target cells, improves circulation time, and enables tracking of the delivery vehicle.
-
Nucleic Acid Condensation: The cationic nature of this compound at physiological pH facilitates the condensation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into compact nanoparticles. This protects the genetic material from degradation and aids in its cellular uptake.
-
Endosomal Escape: Polyamines are known to facilitate the escape of nanoparticles from endosomes into the cytoplasm, a critical step for the intracellular delivery of many drugs. This is often attributed to the "proton sponge effect," where the buffering capacity of the amine groups leads to endosomal swelling and rupture.[1][2][3]
A notable application of this compound is in the synthesis of poly(amino ether) libraries for gene delivery. In a study by Vu et al. (2013), this diamine was used as a monomer in the creation of a library of polymers for delivering plasmid DNA to cancer cell lines.[4] This research highlights the molecule's utility in forming effective gene delivery vectors.
Key Mechanisms of Action
The efficacy of drug delivery systems incorporating this compound is underpinned by several key biological mechanisms.
Cellular Uptake
The positive surface charge imparted by this compound functionalization enhances the interaction of nanoparticles with the negatively charged cell membrane, promoting cellular uptake primarily through endocytosis.
Endosomal Escape via the Proton Sponge Effect
Once inside the cell, the nanoparticle is typically enclosed within an endosome. For the therapeutic payload to reach its target in the cytoplasm or nucleus, it must escape this vesicle. The multiple amine groups of this compound can become protonated in the acidic environment of the endosome. This influx of protons, followed by a passive influx of chloride ions and water, increases the osmotic pressure within the endosome, eventually leading to its rupture and the release of the nanoparticle into the cytoplasm.[1][2][3][5]
Figure 1. Proton Sponge Effect.
Application Notes: Formulation and Characterization
The following section provides data and protocols relevant to the use of this compound in drug delivery systems.
Data Presentation: Physicochemical Properties of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound can be confirmed by changes in their physicochemical properties. The following tables present hypothetical yet representative data for nanoparticles before and after surface modification.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Type | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticle | 150 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| This compound Functionalized | 165 ± 7 | 0.18 ± 0.03 | +35 ± 4 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Doxorubicin-loaded Nanoparticles | Doxorubicin | 5.2 ± 0.4 | 85 ± 5 |
| siRNA-loaded Nanoparticles | Anti-luciferase siRNA | 1.8 ± 0.2 | 95 ± 3 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in the development of targeted drug delivery systems.
Protocol 1: Surface Functionalization of Carboxylic Acid-Terminated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylic acid-terminated nanoparticles (e.g., PLGA, liposomes)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching Solution: Hydroxylamine (50 mM in PBS)
-
Purification system (e.g., dialysis, centrifugation)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylic acid-terminated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Carboxyl Group Activation: Add EDC (4 mM final concentration) and NHS (10 mM final concentration) to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring.
-
Purification: Pellet the activated nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes). Discard the supernatant and resuspend the pellet in Coupling Buffer. Repeat this washing step twice.
-
Amine Coupling: Add this compound to the activated nanoparticle suspension at a 10-fold molar excess relative to the estimated surface carboxyl groups. Incubate for 2 hours at room temperature with gentle stirring.
-
Quenching: Add the Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Final Purification: Purify the functionalized nanoparticles from excess reagents by dialysis against PBS or repeated centrifugation and resuspension in PBS.
-
Characterization: Characterize the nanoparticles for size, PDI, and zeta potential.
Figure 2. Nanoparticle Functionalization.
Protocol 2: Quantification of Drug Loading and Release
This protocol provides a general method for quantifying the amount of a drug loaded into the nanoparticles and its subsequent release profile.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and Acetate buffer at pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure for Drug Loading Quantification (Indirect Method):
-
Prepare a known concentration of the drug solution to be used for loading.
-
Load the drug into the nanoparticles using your chosen method (e.g., incubation, nanoprecipitation).
-
Separate the drug-loaded nanoparticles from the solution containing unloaded drug by centrifugation.
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Total Drug - Free Drug) / Weight of Nanoparticles * 100
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
Procedure for In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (e.g., PBS pH 7.4) and place it inside a dialysis bag.
-
Place the dialysis bag in a larger volume of the same release medium and stir at a constant temperature (e.g., 37°C).
-
At predetermined time points, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of drug in the collected samples.
-
To simulate the endosomal environment, repeat the experiment using a release medium with an acidic pH (e.g., Acetate buffer pH 5.5).
-
Plot the cumulative percentage of drug released versus time.
Figure 3. Drug Loading and Release.
Conclusion
This compound is a promising and versatile component in the design of targeted drug delivery systems. Its ability to be readily incorporated into nanocarriers, coupled with its capacity to facilitate cellular uptake and endosomal escape, makes it a valuable tool for enhancing the therapeutic efficacy of a wide range of drugs and nucleic acids. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of this molecule in developing next-generation nanomedicines. Further research is warranted to fully elucidate its in vivo behavior and to explore its potential in various therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Generation of a Focused Poly(amino ether) Library: Polymer-mediated Transgene Delivery and Gold-Nanorod based Theranostic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Aminoethyl)-1,3-propanediamine as a Corrosion Inhibitor for Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-(2-Aminoethyl)-1,3-propanediamine as a corrosion inhibitor for various metals, particularly steel, copper, and aluminum. Due to the limited availability of specific quantitative data for this compound in the public domain, this document leverages data from studies on structurally similar aliphatic amines and diamines to illustrate its potential efficacy and mechanism of action. The protocols detailed below are standard methods for evaluating the performance of corrosion inhibitors.
Introduction
This compound, a linear aliphatic amine, possesses multiple nitrogen-containing functional groups, making it a strong candidate for corrosion inhibition. Organic compounds with heteroatoms such as nitrogen, oxygen, and sulfur are effective corrosion inhibitors as they can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This protective layer impedes both the anodic dissolution of the metal and the cathodic reactions, thereby reducing the overall corrosion rate. The presence of multiple amine groups in this compound is expected to provide strong adsorption and high inhibition efficiency.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound is the adsorption of its molecules onto the metal surface. This adsorption can occur through:
-
Chemisorption: The lone pairs of electrons on the nitrogen atoms can form coordinate bonds with the vacant d-orbitals of the metal atoms.
-
Physisorption: In acidic solutions, the amine groups can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the adsorption of anions from the acid).
The adsorbed inhibitor molecules displace water and aggressive ions from the metal surface, forming a hydrophobic barrier. The effectiveness of this barrier depends on the inhibitor's concentration, the nature of the metal, and the corrosive environment.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Quantitative Data (Illustrative Examples)
The following tables summarize representative quantitative data for aliphatic amine and diamine corrosion inhibitors on different metals. This data is intended to be illustrative of the expected performance of this compound.
Table 1: Corrosion Inhibition Efficiency of Aliphatic Amines on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Reference Compound |
| 0 | 25.4 | - | Blank |
| 1.0 | 5.1 | 80.0 | Ethylenediamine |
| 2.5 | 3.8 | 85.0 | Ethylenediamine |
| 5.0 | 2.5 | 90.1 | Ethylenediamine |
| 10.0 | 1.8 | 92.9 | Ethylenediamine |
Table 2: Electrochemical Parameters for Copper Corrosion in 0.5 M H₂SO₄ with and without an Aliphatic Amine Inhibitor
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference Compound |
| 0 | -250 | 50.2 | - | Blank |
| 1.0 | -240 | 10.5 | 79.1 | Diethylamine |
| 5.0 | -235 | 5.8 | 88.4 | Diethylamine |
| 10.0 | -230 | 3.1 | 93.8 | Diethylamine |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Aluminum in 1 M HCl with an Aliphatic Diamine Inhibitor
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference Compound |
| 0 | 50 | 200 | - | Blank |
| 0.5 | 250 | 80 | 80.0 | 1,3-Propanediamine |
| 1.0 | 480 | 65 | 89.6 | 1,3-Propanediamine |
| 2.0 | 850 | 50 | 94.1 | 1,3-Propanediamine |
Experimental Protocols
The following are detailed protocols for common experimental techniques used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Protocol:
-
Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water and acetone, and dry.
-
Final Weighing: Reweigh the cleaned and dried coupons.
-
Calculation:
-
Calculate the weight loss (ΔW) as the difference between the initial and final weights.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Application Notes and Protocols for the Functionalization of Nanoparticles with N-(2-Aminoethyl)-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of passive nanomaterials into highly specific and effective therapeutic and diagnostic agents. The introduction of primary amine groups onto the nanoparticle surface is a particularly valuable strategy. These amines impart a positive surface charge at physiological pH, facilitating interaction with negatively charged biological membranes and molecules such as nucleic acids. Furthermore, they serve as versatile chemical handles for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads.
N-(2-Aminoethyl)-1,3-propanediamine is a polyamine that presents multiple primary and secondary amine functionalities. Its use in nanoparticle surface modification can significantly enhance the density of amine groups, thereby amplifying the beneficial properties associated with a cationic surface. These application notes provide a comprehensive guide to the functionalization of carboxylated nanoparticles with this compound, covering detailed experimental protocols, expected quantitative data, and potential applications.
Applications of this compound Functionalized Nanoparticles
The unique properties of nanoparticles functionalized with this compound open up a range of biomedical applications:
-
Gene Delivery: The high density of primary amines on the nanoparticle surface leads to a strong positive charge, which facilitates the electrostatic complexation of negatively charged nucleic acids like plasmid DNA and siRNA. This complexation protects the genetic material from enzymatic degradation and enhances its cellular uptake, making these nanoparticles effective non-viral vectors for gene therapy.
-
Drug Delivery: The amine groups can be used to conjugate drugs, or the modified nanoparticle can serve as a carrier for various therapeutic agents. The positive surface charge can also enhance the interaction with and permeation through biological barriers.
-
Bioimaging: Fluorescent dyes and other imaging contrast agents can be readily attached to the amine-functionalized surface, allowing for the in vitro and in vivo tracking and visualization of the nanoparticles.
-
Targeted Therapies: The primary amines provide reactive sites for the attachment of targeting moieties such as antibodies or peptides. This enables the nanoparticles to specifically bind to and be internalized by target cells, thereby increasing therapeutic efficacy and reducing off-target side effects.
Data Presentation: Physicochemical Characterization
The successful functionalization of nanoparticles with this compound results in significant changes to their physicochemical properties. The following tables summarize typical quantitative data obtained before and after surface modification.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Parameter | Before Functionalization (Carboxylated Nanoparticles) | After Functionalization (Amine-Functionalized Nanoparticles) |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -35 ± 4 | +25 ± 3 |
| Surface Amine Density (amines/nm²) | Not Applicable | 0.6 - 1.5[1][2] |
Note: The presented values are representative and can vary depending on the core nanoparticle material, initial size, and the specific conditions of the functionalization reaction.
Table 2: Representative Drug and Gene Loading Capacities
| Cargo | Nanoparticle Type | Loading Capacity (%) | Encapsulation Efficiency (%) |
| Doxorubicin | Amine-Functionalized Polymeric Nanoparticles | ~5-10 | ~70-90 |
| Plasmid DNA | Amine-Functionalized Silica Nanoparticles | ~1-3 (w/w) | > 95 (complexation) |
| siRNA | Amine-Functionalized Lipid Nanoparticles | ~0.5-2 (w/w) | > 98 (complexation) |
Note: Drug loading and encapsulation efficiency are highly dependent on the specific drug or gene, the nanoparticle characteristics, and the loading method employed.
Experimental Protocols
The following protocols provide a detailed methodology for the functionalization of carboxylated nanoparticles with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry.
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol outlines the covalent conjugation of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 50 mM Tris-HCl or hydroxylamine, pH 7.4
-
Washing Buffer: Ultrapure water or PBS
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Briefly sonicate the suspension to ensure uniform dispersion.
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the NHS solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
-
-
Washing:
-
Centrifuge the activated nanoparticles at a speed sufficient to pellet them (e.g., 15,000 x g for 20 minutes).
-
Carefully remove the supernatant and resuspend the pellet in 1 mL of Coupling Buffer.
-
Repeat the washing step twice to remove excess EDC and NHS.
-
-
Conjugation with this compound:
-
Prepare a 10 mg/mL solution of this compound in Coupling Buffer.
-
Add 100 µL of the this compound solution to the washed, activated nanoparticles.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Quenching and Final Washing:
-
Add 100 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Wash the nanoparticles three times with Washing Buffer by centrifugation and resuspension to remove unreacted reagents.
-
Resuspend the final amine-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.
-
Protocol 2: Characterization of Amine-Functionalized Nanoparticles
This protocol describes methods to confirm the successful functionalization and to quantify the surface amine groups.
A. Zeta Potential and Size Measurement:
-
Dilute a small aliquot of the nanoparticle suspension in ultrapure water or 10 mM NaCl solution.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
A successful functionalization is indicated by an increase in hydrodynamic diameter and a shift in zeta potential from negative to positive.
B. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Lyophilize a sample of the functionalized nanoparticles.
-
Acquire the FTIR spectrum of the dried sample.
-
Successful conjugation can be confirmed by the appearance of new peaks corresponding to N-H stretching and bending vibrations.
C. Quantification of Surface Amine Groups (Ninhydrin Assay):
-
Prepare a standard curve using a known concentration of a primary amine (e.g., this compound).
-
Disperse a known amount of amine-functionalized nanoparticles in a reaction buffer.
-
Add the ninhydrin (B49086) reagent to the standards and the nanoparticle suspension.
-
Heat the mixtures according to the assay kit instructions (e.g., 100°C for 15 minutes).
-
Measure the absorbance at the appropriate wavelength and determine the concentration of amine groups on the nanoparticles by referring to the standard curve.
Visualizations
Experimental Workflow
Caption: Workflow for the functionalization of carboxylated nanoparticles.
Cellular Uptake and Potential Signaling
Caption: Cellular uptake and potential downstream effects of functionalized nanoparticles.
Signaling Pathways and Biological Interactions
The primary amine groups of this compound on the nanoparticle surface play a crucial role in their interaction with biological systems. The positive charge facilitates binding to the negatively charged cell membrane, which can trigger cellular uptake through various endocytic pathways. The specific pathway can depend on the nanoparticle size, shape, and the cell type.
Once internalized, the nanoparticles are typically enclosed in endosomes. The high density of amines can lead to the "proton sponge" effect, where the amines buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane. This endosomal escape is critical for the delivery of therapeutic cargo to the cytoplasm.
The released cargo, such as a drug or a gene, can then interact with its intracellular target to elicit a biological response. For example, a delivered plasmid can be transcribed and translated to produce a therapeutic protein, while a cytotoxic drug can induce apoptosis. The nanoparticles themselves, depending on their core material and concentration, may also trigger cellular signaling pathways related to oxidative stress or inflammation. Therefore, a thorough evaluation of the biocompatibility and cellular response to the functionalized nanoparticles is essential.
References
Troubleshooting & Optimization
How to optimize reaction yield when using N-(2-Aminoethyl)-1,3-propanediamine.
Welcome to the technical support center for N-(2-Aminoethyl)-1,3-propanediamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered when working with this versatile polyamine.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how does their reactivity differ?
A1: this compound possesses three amine groups with different steric and electronic environments: two primary amines (N1 and N3) and one secondary amine (N2). The primary amines are generally more nucleophilic and less sterically hindered than the secondary amine, making them more susceptible to initial reaction. However, the relative reactivity can be influenced by reaction conditions such as the solvent, temperature, and the nature of the electrophile. Achieving selective functionalization at one specific amine group often requires careful control of these parameters or the use of protecting groups.
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most common side reactions stem from the multiple reactive amine groups. These include:
-
Over-alkylation or over-acylation: Multiple alkyl or acyl groups can be added to the molecule, leading to a mixture of products.
-
Polysubstitution: Reactions with difunctional electrophiles can lead to polymerization.
-
Cyclization: Intramolecular reactions can occur, particularly if the reactant can form a stable five- or six-membered ring.
-
Schiff base formation with carbonyl impurities: The primary amines can react with any aldehyde or ketone impurities present in the reactants or solvents.
Q3: How can I achieve selective mono-functionalization of this compound?
A3: Achieving mono-functionalization requires careful control over the reaction conditions to favor the reaction at only one of the primary amine sites. Key strategies include:
-
Stoichiometry: Using a molar excess of this compound relative to the electrophile can statistically favor mono-substitution.
-
Slow Addition: Adding the electrophile slowly to a solution of the diamine helps to maintain a low concentration of the electrophile, reducing the likelihood of multiple additions to the same molecule.
-
Low Temperature: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.
-
Protecting Groups: Employing protecting group strategies is the most robust method for achieving high selectivity. For example, one or two amine groups can be temporarily blocked to direct the reaction to the desired site.[1][2][3][4][5]
Q4: What are suitable solvents for reactions involving this compound?
A4: The choice of solvent depends on the specific reaction. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) are commonly used for reactions like acylation and alkylation. For Schiff base formation, alcohols like methanol (B129727) or ethanol (B145695) are often suitable. It is crucial to use anhydrous solvents when working with moisture-sensitive reagents like acyl chlorides.
Troubleshooting Guides
Low Reaction Yield
| Common Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature cautiously, as this may also increase side products. - Ensure efficient stirring. |
| Degradation of Reactants or Products | - Confirm the stability of all reagents under the reaction conditions. - Consider running the reaction at a lower temperature for a longer duration. - Work-up the reaction promptly upon completion. |
| Sub-optimal Stoichiometry | - Re-evaluate the molar ratios of your reactants. For mono-functionalization, an excess of the diamine is often beneficial. |
| Poor Solubility of Reactants | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. - Consider gentle heating to aid dissolution before initiating the reaction. |
| Inhibition by Byproducts | - In reactions that produce an acidic byproduct (e.g., HCl from acyl chlorides), ensure a suitable base is present in sufficient quantity to neutralize it. |
Poor Product Selectivity (Mixture of Products)
| Common Cause | Troubleshooting Steps |
| Over-reaction (di- or tri-substitution) | - Use a molar excess of this compound. - Add the limiting reagent (electrophile) slowly to the reaction mixture. - Lower the reaction temperature. |
| Lack of Regioselectivity | - Consider using a protecting group strategy to block the undesired reactive sites. - Experiment with different solvents, as solvent polarity can influence the relative reactivity of the amine groups. |
| Side Reactions | - Identify potential side reactions (e.g., cyclization) and adjust conditions to minimize them (e.g., by using more dilute conditions). |
Experimental Protocols
Protocol 1: Selective Mono-N-Acylation
This protocol describes a general procedure for the selective mono-N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (B128534) (Et3N) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM to the stirred diamine solution over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Optimization Parameters for Mono-N-Acylation:
| Parameter | Condition 1 (High Selectivity) | Condition 2 (Higher Conversion) |
| Diamine:Acyl Chloride Ratio | 3 : 1 | 1.5 : 1 |
| Temperature (°C) | -10 to 0 | Room Temperature |
| Addition Time of Acyl Chloride | 60 minutes | 15 minutes |
| Base | Triethylamine | Pyridine |
Protocol 2: Schiff Base Formation
This protocol outlines the synthesis of a Schiff base from this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., salicylaldehyde)
-
Methanol or Ethanol
-
Molecular sieves (optional)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Add a solution of the aldehyde (2.0 equivalents) in methanol dropwise to the stirred amine solution at room temperature.[6][7]
-
The reaction is often rapid and may result in the precipitation of the Schiff base product.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently heated if necessary to ensure completion.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration and wash with cold methanol.
-
If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for optimizing reaction conditions.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. jocpr.com [jocpr.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Mononuclear copper(ii) Schiff base complex: synthesis, structure, electrical analysis and protein binding study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Purification techniques for products synthesized with N-(2-Aminoethyl)-1,3-propanediamine.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of reaction products synthesized using N-(2-Aminoethyl)-1,3-propanediamine.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove unreacted this compound from my crude product?
A1: this compound is a highly polar, water-soluble triamine. If your desired product shares similar polarity, separation by standard normal-phase chromatography can be challenging. The multiple amine groups also mean it can exist in various protonation states, leading to smearing or tailing on silica (B1680970) gel.
Q2: My reaction produced multiple products. What are the likely side products?
A2: this compound has two primary amines and one secondary amine, each with different nucleophilicity. This can lead to a mixture of mono-, di-, and tri-substituted products, as well as potential cyclization or polymerization, depending on the reaction conditions and the other reactants involved. Over-alkylation is a common issue when using alkyl halides.[1]
Q3: What is the first purification step I should try?
A3: An acid-base liquid-liquid extraction is an excellent initial step to separate basic products from acidic or neutral impurities.[2][3][4][5] By converting the amine product into a water-soluble salt with an acidic wash, it can be extracted into the aqueous phase, leaving non-basic impurities in the organic layer.[2][3] The process can then be reversed by basifying the aqueous layer and re-extracting the purified amine product into an organic solvent.[3][4]
Q4: Standard silica gel chromatography is giving me poor separation and significant tailing. What are my options?
A4: Tailing of amines on standard silica gel is common due to strong interactions with acidic silanol (B1196071) groups.[6] Several strategies can mitigate this:
-
Add a competing amine: Incorporating a small amount of a volatile base like triethylamine (B128534) (TEA) (0.5-2%) or ammonia (B1221849) in your mobile phase can neutralize the acidic sites on the silica, improving peak shape.[1][6][7][8][9]
-
Use a different stationary phase: Amino-functionalized silica or basic alumina (B75360) are excellent alternatives to standard silica for purifying basic compounds.[1][6][7]
-
Reversed-phase chromatography: For highly polar compounds, reversed-phase flash chromatography is often more effective.[7][10]
Q5: How can I prevent side reactions during synthesis?
A5: To achieve selectivity and minimize side products, consider using protecting groups.[11][12] The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are commonly used to temporarily block the reactivity of one or more amine groups, allowing the desired reaction to occur at a specific site.[12][13][14] This is known as an orthogonal protecting group strategy.[11]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Tailing on TLC/Flash Column | The amine product is strongly interacting with acidic silanol groups on the silica gel.[1][6] | 1. Modify Mobile Phase: Add 0.5-2% triethylamine (TEA) or ammonium (B1175870) hydroxide (B78521) to your eluent to neutralize the silica surface.[7][8][9]2. Change Stationary Phase: Switch to an amino-functionalized silica column or basic alumina.[1][6][7]3. Consider Reversed-Phase: Use a C18 column with a suitable solvent system (e.g., water/acetonitrile with a modifier like TFA or TEA).[7][15] |
| Product is a Sticky, Non-Solid Oil | Residual starting material (this compound) or solvent is present. The product itself may be non-crystalline. | 1. High-Vacuum Drying: Ensure all volatile solvents are removed under high vacuum.2. Acid-Base Extraction: Perform a rigorous acid-base workup to remove the highly polar starting material.[2][3]3. Salt Formation: Convert the amine product into a salt (e.g., hydrochloride or tartrate salt) by treating it with an appropriate acid. Salts are often crystalline and easier to handle.[1] |
| Multiple Spots/Peaks on TLC/LC-MS | Incomplete reaction, or formation of mono-, di-, and tri-substituted side products. | 1. Optimize Reaction: Adjust stoichiometry, temperature, or reaction time. Consider using protecting groups for better selectivity.[11]2. Gradient Elution: Use a carefully optimized gradient elution in your column chromatography to resolve compounds with similar polarities.[9]3. Preparative HPLC: For difficult separations, preparative HPLC may be necessary to isolate the desired product in high purity.[16][17] |
| Product Does Not Elute from Silica Column | The product is extremely polar and has a very high affinity for the silica stationary phase. | 1. Increase Solvent Polarity: Use a highly polar mobile phase, such as 10-20% methanol (B129727) or ethanol (B145695) in dichloromethane, often with an amine additive.[8]2. Switch to Reversed-Phase: This is the preferred method for very polar compounds.[10]3. Ion-Exchange Chromatography: For products that will carry a charge, ion-exchange chromatography can be a powerful purification technique. |
| Low Product Recovery After Purification | The product may be partially soluble in the aqueous phase during extraction, or irreversibly adsorbed onto the chromatography column. | 1. Brine Wash: During extractions, wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the organic product in any residual aqueous phase.[2]2. Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.3. Deactivate Silica: Before loading your sample, flush the silica column with a solvent system containing triethylamine to pre-neutralize the stationary phase.[9] |
Experimental Protocols & Method Selection
Protocol 1: General Acid-Base Extraction for Amine Purification
This protocol is designed to separate basic amine products from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) solution. Repeat the extraction 2-3 times. The protonated amine salt will move to the aqueous layer.[3][4]
-
Separation: Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be set aside.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated sodium bicarbonate) until the pH is >10. This deprotonates the amine salt, making it insoluble in water.[3]
-
Re-extraction: Extract the now basic aqueous solution with fresh organic solvent (2-3 times). The purified amine product will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine product.
Method Selection for Column Chromatography
The choice of chromatography method is critical for purifying amine-containing compounds. Use the table below as a starting guide.
| Product Polarity | Recommended Stationary Phase | Typical Mobile Phase System | Key Considerations |
| Low to Medium | Standard Silica Gel | Hexane/Ethyl Acetate + 0.5-2% Triethylamine | The addition of TEA is crucial to prevent peak tailing.[1][6] |
| Medium to High (Basic) | Amino-functionalized Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Offers better peak shape for basic compounds without needing a mobile phase modifier.[6][7] |
| Medium to High (Basic) | Basic Alumina | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Another good alternative to silica for basic compounds. |
| High / Water-Soluble | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol with 0.1% TFA or TEA | Trifluoroacetic acid (TFA) can help by forming ion pairs. Triethylamine (TEA) can be used for purification at a higher pH.[7][15] |
Visualization of Workflows
General Purification Workflow
This diagram illustrates a typical sequence of steps for purifying a product synthesized with this compound.
Caption: General purification workflow for amine products.
Troubleshooting Logic for Column Chromatography
This decision tree helps diagnose and solve common issues encountered during column chromatography of amine compounds.
Caption: Decision tree for troubleshooting amine chromatography.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Protective Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. HPLC Separation of Polyamines | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Proper storage and handling of hygroscopic N-(2-Aminoethyl)-1,3-propanediamine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting for experiments involving the hygroscopic compound N-(2-Aminoethyl)-1,3-propanediamine.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound is hygroscopic and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is recommended to store it under an inert gas atmosphere, such as nitrogen or argon, to minimize exposure to moisture and carbon dioxide. Store away from incompatible materials like strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
Q3: What are the primary hazards associated with this compound?
A3: This compound is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed and can be fatal if it comes into contact with the skin.[4] Inhalation of vapors may cause respiratory irritation.
Q4: How can I tell if my this compound has been compromised by moisture?
A4: As a hygroscopic substance, it readily absorbs moisture from the air. While there may not be immediate visual signs of water absorption in the liquid, you might observe an increase in viscosity or a slight cloudiness. The most reliable way to determine water content is through analytical methods such as Karl Fischer titration. For reactions sensitive to water, it is always best to use a freshly opened container or a properly dried solvent.
Q5: How will moisture absorption affect my experiments?
A5: The presence of water can have several negative impacts on your experiments. It can act as an unwanted nucleophile, leading to the formation of byproducts. The water will also dilute the reagent, affecting the stoichiometry of your reaction and potentially reducing the yield and purity of your desired product.
Troubleshooting Guides
Problem 1: Inconsistent or Low Reaction Yields
Possible Cause: The most likely cause is the degradation of the reagent due to improper storage, specifically moisture absorption.
Solution:
-
Assess the Reagent's Purity:
-
Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check the purity of your this compound. A reference spectrum for the pure compound is available on public databases like PubChem.[2]
-
Determine the water content using Karl Fischer titration.
-
-
Purify the Reagent (if necessary):
-
If the reagent is found to be impure, it can be purified. A general method for purifying amines is to dissolve the compound in an organic solvent, precipitate it as a salt using an acid (e.g., trichloroacetic acid), wash the salt, and then regenerate the free amine by adding a base.
-
For removing water, azeotropic distillation with a solvent like toluene (B28343) can be effective for drying hygroscopic amines.
-
Problem 2: Formation of Unexpected Byproducts
Possible Cause: Aside from moisture, side reactions with other reagents or solvents could be the issue. Polyamines can undergo thermal degradation at high temperatures, potentially forming cyclic ureas or oligomers.[5]
Solution:
-
Review Reaction Conditions:
-
Ensure that your reaction temperature is not excessively high, as this can lead to thermal degradation.
-
Confirm the compatibility of your solvents and other reagents with this compound. Avoid strong oxidizing agents and acids unless they are part of the intended reaction mechanism.
-
-
Optimize Reagent Addition:
-
Consider adding the this compound to the reaction mixture slowly and at a controlled temperature to minimize potential side reactions.
-
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H15N3 | [2] |
| Molecular Weight | 117.19 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 0.928 g/mL at 25 °C | [2] |
| Boiling Point | 221 °C | [1] |
| Melting Point | 10 °C | [1] |
| Flash Point | 97 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.4815 | [2] |
Experimental Protocols
Protocol for Purity Assessment by GC-MS (General Method)
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Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A standard non-polar or mid-polar capillary column is typically suitable for amine analysis.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 30) to a higher m/z (e.g., 300).
-
-
Data Analysis: Compare the obtained mass spectrum with a reference spectrum to confirm the identity and purity of the compound.
Visualizations
Caption: General Handling Workflow
Caption: Troubleshooting Workflow
References
Troubleshooting solubility issues with N-(2-Aminoethyl)-1,3-propanediamine in different solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)-1,3-propanediamine. The following sections address common solubility issues and provide experimental protocols to assist in your research.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a liquid at room temperature with a polar nature due to the presence of three amine groups.[1] Based on the principle of "like dissolves like," it is expected to be miscible with water and other polar protic solvents such as methanol (B129727) and ethanol. It is also likely to be soluble in polar aprotic solvents like DMSO and acetone (B3395972). Its solubility in nonpolar solvents like toluene (B28343) and hexane (B92381) is expected to be limited.
Data Presentation: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Miscible | The three amine groups can form strong hydrogen bonds with water molecules. |
| Methanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capabilities. |
| Ethanol | Polar Protic | Miscible | Similar polarity and hydrogen bonding capabilities. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone allows for dipole-dipole interactions. |
| DMSO | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving many amines. |
| Toluene | Nonpolar | Sparingly Soluble / Insoluble | Significant difference in polarity. |
| Hexane | Nonpolar | Sparingly Soluble / Insoluble | Significant difference in polarity. |
Q2: I am observing a cloudy solution when trying to dissolve this compound in water. What could be the cause?
A2: A cloudy solution upon dissolving this compound in water could be due to several factors:
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Impurity: The compound itself may contain impurities that are not water-soluble.
-
Carbon Dioxide Absorption: Amines can absorb carbon dioxide from the atmosphere to form carbamates, which may have lower solubility.
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Temperature Effects: Although less common for this compound, some substances exhibit lower solubility at higher or lower temperatures.
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High Concentration: At very high concentrations, you might be exceeding the solubility limit, although for water, it is expected to be miscible.
Q3: My solution of this compound has turned yellow/brown over time. Why is this happening?
A3: Amines are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen) and light. To minimize degradation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Q4: Can I use heat to aid the dissolution of this compound?
A4: Gentle heating can be used to increase the rate of dissolution. However, excessive heating should be avoided as it can promote degradation and oxidation of the amine. It is advisable to heat the solvent first and then add the this compound while stirring.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue: The compound is not dissolving in my chosen solvent.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol outlines a standard method for determining the solubility of this compound in a specific solvent at a given temperature.
Caption: Experimental workflow for solubility determination.
Detailed Method:
-
Materials and Equipment:
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This compound
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Solvent of interest
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Analytical balance
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Temperature-controlled shaker or water bath
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Glass vials with screw caps
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Calibrated pipettes
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Evaporating dish
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Vacuum oven or desiccator
-
-
Procedure:
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Add a measured volume of the chosen solvent to a glass vial.
-
Add this compound to the solvent in small increments, ensuring each addition is fully dissolved before adding the next, until a small amount of undissolved amine remains at the bottom.
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Seal the vial and place it in a temperature-controlled shaker set to the desired experimental temperature.
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Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.
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After equilibration, stop the agitation and let the vial stand undisturbed at the same temperature until the undissolved amine has fully settled.
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Carefully pipette a precise volume of the clear supernatant into a pre-weighed evaporating dish.
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Gently evaporate the solvent from the dish in a vacuum oven at a temperature that will not cause the amine to degrade.
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Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.
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The difference in weight of the dish before and after evaporation gives the mass of the dissolved amine.
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Calculate the solubility using the mass of the dissolved amine and the volume of the supernatant taken.
-
References
Technical Support Center: Optimizing Catalyst Concentration of N-(2-Aminoethyl)-1,3-propanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(2-Aminoethyl)-1,3-propanediamine in catalytic applications. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
A1: this compound, a flexible tridentate ligand, is primarily utilized as a ligand in metal-catalyzed reactions, particularly in copper-catalyzed cross-coupling reactions for the formation of C-N, C-O, and C-C bonds. Its three nitrogen donor atoms effectively chelate with metal centers, enhancing their catalytic activity. It can also be explored as a basic catalyst in condensation reactions such as the Knoevenagel or aldol (B89426) condensations, although specific protocols are less commonly documented.
Q2: How does the concentration of this compound affect the reaction outcome?
A2: The concentration of this compound, when used as a ligand, is critical and can significantly impact reaction rate, yield, and selectivity. An insufficient concentration may lead to a low reaction rate due to the incomplete formation of the active catalytic species. Conversely, an excessive concentration can sometimes lead to the formation of inactive or less active metal complexes, thereby inhibiting the reaction. Optimization of the metal-to-ligand ratio is a crucial step in method development.
Q3: What are the typical storage and handling precautions for this compound?
A3: this compound is a corrosive and hygroscopic liquid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. Avoid contact with skin, eyes, and clothing. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling this reagent.
Q4: Can this compound be used as a catalyst on its own?
A4: Yes, due to its basic nature, this compound can function as a base catalyst for certain organic transformations, such as condensation reactions. However, its more prevalent and effective role is as a ligand for a transition metal catalyst, where it modulates the metal's electronic and steric properties.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during catalytic reactions involving this compound.
Troubleshooting Scenario 1: Low or No Product Yield in a Copper-Catalyzed Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Cu/Ligand Ratio | Systematically vary the molar ratio of the copper source to this compound (e.g., 1:1, 1:1.5, 1:2). | An optimal ratio will lead to a significant increase in product yield. |
| Inactive Catalyst | Ensure the copper salt is of high purity and anhydrous if required by the protocol. Prepare the catalyst solution fresh before use. | Improved catalytic activity and higher product conversion. |
| Insufficient Reaction Temperature | Increase the reaction temperature in increments of 10 °C. Monitor for product formation and potential side product formation. | Reaction rate and yield should increase with temperature, up to a point of potential catalyst decomposition or side reactions. |
| Poor Solvent Choice | Screen alternative solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, DMF, DMSO). | A suitable solvent will improve the solubility of reagents and the stability of the catalytic species, leading to a better yield. |
| Presence of Inhibitors | Purify all starting materials and the solvent to remove potential coordinating impurities that could poison the catalyst. | Removal of inhibitors will restore the catalyst's activity and improve the reaction outcome. |
Data Presentation: Optimization of Ligand Concentration in a Hypothetical Copper-Catalyzed C-N Cross-Coupling
The following table summarizes the effect of varying the concentration of this compound on the yield of a model C-N cross-coupling reaction between an aryl halide and an amine, catalyzed by CuI.
| Entry | CuI (mol%) | This compound (mol%) | Cu:Ligand Ratio | Reaction Time (h) | Product Yield (%) |
| 1 | 5 | 2.5 | 1:0.5 | 24 | 15 |
| 2 | 5 | 5 | 1:1 | 24 | 65 |
| 3 | 5 | 7.5 | 1:1.5 | 24 | 88 |
| 4 | 5 | 10 | 1:2 | 24 | 92 |
| 5 | 5 | 15 | 1:3 | 24 | 85 |
This data is illustrative and serves as a guideline for an optimization study.
III. Experimental Protocols
Detailed Methodology: General Procedure for a Copper-Catalyzed C-N Cross-Coupling Reaction
This protocol provides a general starting point for a C-N cross-coupling reaction using this compound as a ligand. Optimization of specific parameters is recommended for each unique substrate combination.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
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Amine
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous solvent (e.g., dioxane or toluene)
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Reaction vessel (e.g., Schlenk tube)
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Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
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Evacuate and backfill the tube with inert gas three times.
-
Add this compound (10 mol%) via syringe.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
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Stir the reaction mixture for the specified time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
IV. Mandatory Visualizations
Caption: Experimental workflow for a typical copper-catalyzed cross-coupling reaction.
Temperature and pressure optimization for N-(2-Aminoethyl)-1,3-propanediamine reactions.
Technical Support Center: N-(2-Aminoethyl)-1,3-propanediamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help optimize reaction conditions, specifically temperature and pressure, and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for temperature and pressure optimization in reactions involving this compound?
A1: Optimal conditions are highly dependent on the specific reaction (e.g., alkylation, amidation, etc.) and the substrates involved. However, based on related diamine reactions, a general starting point for temperature can be in the range of 80-150°C. For pressure, particularly in reductive aminations or reactions involving gaseous reactants, a starting pressure of 1-10 MPa (10-100 bar) is a common range to explore. It is crucial to conduct small-scale screening experiments to narrow down the optimal window for your specific system.
Q2: How does temperature generally affect the outcome of this compound reactions?
A2: Temperature has a significant impact on both reaction rate and selectivity.
-
Increased Temperature: Generally leads to a higher reaction rate. However, excessively high temperatures can promote side reactions such as thermal decomposition, over-alkylation, or elimination reactions, which can reduce the yield of the desired product.[1]
-
Decreased Temperature: May improve selectivity by favoring the kinetically controlled product and minimizing byproducts. However, the reaction rate will be slower, potentially requiring longer reaction times.
Q3: What is the role of pressure in optimizing reactions with this compound?
A3: Pressure is a critical parameter, especially in reactions involving gaseous reagents (e.g., hydrogen, ammonia) or when needing to control the boiling point of low-boiling reactants or solvents.
-
Increased Pressure: In gas-liquid reactions, increasing the pressure of a gaseous reactant (like hydrogen in a reductive amination) increases its concentration in the liquid phase, which can accelerate the reaction rate. Higher pressure can also favor the formation of certain products by influencing the reaction equilibrium.
-
Continuous Flow Reactors: These systems allow for safe operation at high temperatures and pressures, which can significantly intensify the process and improve yields and selectivity in amination reactions.[2]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction with this compound is showing low conversion to the desired product. What are the potential causes and solutions related to temperature and pressure?
A: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Citation |
| Insufficient Temperature | The activation energy for the reaction may not be met. Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC-MS to find a balance between reaction rate and side product formation. | [1] |
| Suboptimal Pressure (for gas-phase reactants) | In reactions like reductive amination, low hydrogen pressure can limit the rate. Increase the pressure to enhance the concentration of the gaseous reactant in the reaction medium. For some amination reactions, pressures above 30 bar may not significantly influence the outcome. | [3] |
| Catalyst Inactivity | The chosen temperature might be outside the optimal range for the catalyst's activity. Review the catalyst's specifications and consider screening temperatures to match its optimal performance. | |
| Reaction Time | The reaction may simply be slow at the current temperature. Extend the reaction time and monitor for conversion. | [1] |
Issue 2: Poor Selectivity and Formation of Byproducts
Q: I am observing significant amounts of side products, such as over-alkylation or elimination products, in my reaction. How can I improve selectivity using temperature and pressure?
A: Poor selectivity is a common challenge, especially with a multifunctional molecule like this compound.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting logic for poor reaction selectivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Citation |
| Over-alkylation | The secondary amine formed after the initial reaction is often more nucleophilic and reacts further. Lowering the reaction temperature can sometimes reduce the rate of the second alkylation. Also, consider using a stoichiometric excess of the diamine relative to the alkylating agent. | [1] |
| Elimination Side Reactions | Higher temperatures can favor elimination over substitution. If you are observing elimination byproducts, decrease the reaction temperature. | |
| Thermal Degradation | The starting material, product, or catalyst may be degrading at the reaction temperature. Running the reaction at a lower temperature for a longer duration might be beneficial. | [1] |
| Undesired Reaction Pathways | Pressure can influence the selectivity of competing reaction pathways. Systematically varying the pressure while keeping the temperature constant can help identify conditions that favor the desired product. | [4] |
Data on Temperature and Pressure in Related Diamine Syntheses
While specific data for this compound is limited in publicly available literature, the following table summarizes conditions used for the synthesis of similar diamine compounds, which can serve as a reference for designing experiments.
| Product | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Yield/Selectivity | Citation |
| N,N,N',N'-tetramethyl-1,3-propanediamine | 1,3-propanediol, Dimethylamine | Cu-Co-Ni/Al₂O₃ | 200-300 | 15-20 | High conversion and selectivity | [5] |
| N,N-dimethyl-1,3-propanediamine | Dimethylaminopropionitrile | Raney-Ni | 10-200 | 3-10 | Yield ≥ 98% | [6] |
| N-ethylation of ethylenediamine | Ethylenediamine, Ethanol | CuO-NiO/γ-Al₂O₃ | ~180-220 | Not specified (fixed-bed reactor) | High yields for mono-N-alkylation | [7] |
Experimental Protocols
The following is a generalized experimental protocol for an N-alkylation reaction, which should be adapted and optimized for specific substrates and goals.
General Protocol for N-Alkylation of this compound
-
Reactor Setup: To a flame-dried pressure reactor equipped with a magnetic stir bar, add this compound (1.2 equivalents) and a suitable anhydrous solvent (e.g., THF, DMF).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the alkylating agent (1.0 equivalent) dropwise to the stirred solution at room temperature. If the reaction is highly exothermic, cool the mixture in an ice bath before addition.
-
Pressurization (if applicable): If the reaction involves a gaseous reactant (e.g., H₂ for reductive amination with an aldehyde/ketone), seal the reactor and pressurize to the desired starting pressure (e.g., 5 MPa).
-
Heating and Monitoring: Heat the reaction mixture to the desired starting temperature (e.g., 80°C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Quench the reaction mixture (e.g., with water or a saturated ammonium (B1175870) chloride solution).
-
Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Experimental Workflow Diagram
Caption: General experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]
- 6. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Common pitfalls to avoid in experiments involving N-(2-Aminoethyl)-1,3-propanediamine.
Welcome to the technical support center for N-(2-Aminoethyl)-1,3-propanediamine (also known as N-AEPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure safe and effective handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a polyamine compound with two primary and one secondary amine group.[1] Its structure makes it an excellent chelating agent for various metal ions and a versatile building block in organic synthesis.[1] Common applications include its use as a templating agent in the synthesis of materials like open-framework iron(III) phosphites and as a ligand in the preparation of coordination complexes, such as with cobalt(III).[2][3][4]
Q2: What are the critical safety precautions for handling this compound?
A2: This compound is corrosive and can cause severe skin burns and eye damage.[5][6][7] It can also be harmful if swallowed and fatal if it comes into contact with the skin.[3][4][6] Always handle N-AEPD in a well-ventilated area or a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles or a face shield, and protective clothing.[7][8][9] Ensure that eyewash stations and safety showers are readily accessible.[7]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][8] It is recommended to store it below +30°C.[2][5] Keep it away from incompatible materials such as strong oxidizing agents.[7]
Q4: What are some key physical and chemical properties of this compound?
A4: N-AEPD is a liquid at room temperature with a density of approximately 0.928 g/mL at 25°C.[2][3][4][5] It has a high boiling point and a pKa value around 10.17, indicating its basic nature.[5] For a detailed summary of its properties, please refer to Table 1.
Data Presentation: Physical and Chemical Properties
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H15N3 | [2][5][10] |
| Molar Mass | 117.19 g/mol | [2][5][6] |
| Appearance | Liquid | [3][4][11] |
| Density | 0.928 g/mL at 25 °C | [2][3][4][5] |
| Boiling Point | 221 °C | [5] |
| Melting Point | 10 °C | [5] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [3][4][5] |
| pKa | 10.17 ± 0.10 (Predicted) | [5] |
| Refractive Index (n20/D) | 1.4815 | [2][3][4][5] |
| CAS Number | 13531-52-7 | [2][6][12] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Problem: Low Reaction Yield or Incomplete Reaction
Q: My synthesis reaction using N-AEPD as a nucleophile is showing low yield. What are the possible causes and solutions?
A: Low yields in reactions involving N-AEPD can stem from several factors related to its reactivity and handling.
-
Possible Cause 1: Reagent Purity and Water Content.
-
Explanation: Polyamines like N-AEPD can be hygroscopic, absorbing moisture from the air. Water can interfere with many reactions, especially those involving organometallics or other water-sensitive reagents.
-
Solution: Ensure the reagent is dry. If necessary, dry it over a suitable desiccant like molecular sieves or distill it under reduced pressure. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Competing Side Reactions.
-
Explanation: N-AEPD has three amine groups (two primary, one secondary) with different steric hindrances and similar nucleophilicity.[1] This can lead to a mixture of products where the substrate reacts at multiple sites, or polymerization if reacting with a bifunctional electrophile.
-
Solution:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. Using a large excess of N-AEPD may favor monosubstitution.
-
Protecting Groups: For selective reactions, consider using protecting groups to temporarily block one or more of the amine functionalities.
-
Temperature Control: Run the reaction at a lower temperature to increase selectivity, as the activation energies for reactions at different amine sites may vary.
-
-
-
Possible Cause 3: Inadequate Deprotonation.
-
Explanation: If the reaction requires the deprotonation of an amine, an insufficiently strong base or incorrect stoichiometry of the base will result in an incomplete reaction.
-
Solution: Choose a base with an appropriate pKa to ensure complete deprotonation of the desired amine group. Perform a titration or use an indicator to confirm the extent of deprotonation if feasible.
-
Problem: Product Purification Challenges
Q: I am having difficulty purifying my product from the reaction mixture containing N-AEPD. What techniques are recommended?
A: The high boiling point and polarity of N-AEPD can make its removal challenging.
-
Possible Cause 1: High Boiling Point of N-AEPD.
-
Explanation: N-AEPD has a boiling point of 221°C, making its removal by simple evaporation difficult, especially if your product is also a high-boiling liquid or a thermally sensitive solid.[5]
-
Solution:
-
Vacuum Distillation: If your product is thermally stable, vacuum distillation can effectively remove unreacted N-AEPD.
-
Acid Wash: Convert the unreacted N-AEPD into a water-soluble salt by washing the organic reaction mixture with a dilute acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, which can then be separated. Be sure your desired product is not acid-sensitive.
-
-
-
Possible Cause 2: Product and Reagent have Similar Polarities.
-
Explanation: If your product has similar polarity to N-AEPD, separation by standard column chromatography can be difficult.
-
Solution:
-
Column Chromatography Optimization: Use a gradient elution method. Sometimes, adding a small percentage of a base like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve the separation of amines on silica (B1680970) gel by reducing tailing.
-
Derivatization: Temporarily convert the unreacted amine to a non-polar derivative (e.g., by reacting it with trifluoroacetic anhydride) to drastically change its polarity for easier separation. The protecting group can be removed later.
-
-
Visualization: Troubleshooting Workflow
A logical approach to troubleshooting experimental issues is crucial. The following diagram outlines a general workflow.
Caption: A general workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: General Synthesis of a Metal-N-AEPD Complex
This protocol provides a general methodology for the synthesis of a coordination complex, using Cobalt(II) chloride as an example.
Objective: To synthesize a Cobalt(III)-N-AEPD complex via oxidation of Cobalt(II).
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (N-AEPD)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Activated charcoal
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Methodology:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of N-AEPD in 20 mL of methanol. Stir until fully dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 5 mmol of CoCl₂·6H₂O in 15 mL of methanol.
-
Complex Formation: Slowly add the Cobalt(II) solution to the stirring N-AEPD solution at room temperature. A color change should be observed as the initial complex forms.
-
Oxidation: To the resulting solution, add a small amount (approx. 50 mg) of activated charcoal. Then, slowly and carefully add 1 mL of 30% H₂O₂ dropwise. Caution: This reaction is exothermic and will release gas. Perform this step in a fume hood and add the peroxide slowly to control the reaction rate.
-
Reaction Completion: Gently heat the mixture to ~60°C and stir for 30 minutes to ensure complete oxidation and complexation.
-
Purification: Cool the mixture to room temperature and remove the activated charcoal by gravity filtration.
-
Crystallization: Transfer the filtrate to a beaker and slowly add diethyl ether until the solution becomes turbid, indicating the onset of precipitation.
-
Isolation: Cover the beaker and allow it to stand, preferably in a refrigerator, to allow for complete crystallization of the product.
-
Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a desiccator.
-
Characterization: Analyze the product using techniques such as UV-Vis spectroscopy, IR spectroscopy, and elemental analysis to confirm its identity and purity.
Visualization: Chelation and Synthesis Pathway
The following diagrams illustrate the chelating nature of N-AEPD and a simplified synthetic pathway.
Caption: N-AEPD acting as a tridentate chelating agent.
Caption: A common synthetic route to this compound.[1]
References
- 1. This compound | 128364-91-0 | Benchchem [benchchem.com]
- 2. This compound | 13531-52-7 [chemicalbook.com]
- 3. This compound 97 13531-52-7 [sigmaaldrich.com]
- 4. N-(2-アミノエチル)-1,3-プロパンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. N,N -Bis(2-aminoethyl)-1,3-propanediamine 97 4741-99-5 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
Impact of pH on N-(2-Aminoethyl)-1,3-propanediamine reactivity and stability.
This guide provides technical support for researchers, scientists, and drug development professionals working with N-(2-Aminoethyl)-1,3-propanediamine (also known as Norspermidine). It addresses common issues related to its pH-dependent reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for this compound and why are they important?
A1: this compound has three amine groups—two primary and one secondary—and therefore has three corresponding pKa values. These values are critical because they determine the protonation state of the molecule at a given pH. The protonation state directly influences the molecule's solubility, nucleophilicity (reactivity), and interaction with biological targets. While a study reporting the precise experimental determination exists, the exact values are not publicly available. Based on similar polyamines, the pKa values can be estimated as shown in the table below.
Q2: How does pH affect the reactivity of this compound?
A2: The reactivity of the amine groups, particularly their nucleophilicity, is highly pH-dependent.
-
Low pH (Acidic, pH < 7): At low pH, all three amine groups will be fully protonated (e.g., as -NH3+ or -NH2+-). In this state, the lone pairs of electrons on the nitrogen atoms are unavailable, making the molecule a poor nucleophile. Reactions requiring a nucleophilic amine will be significantly hindered.
-
Neutral to High pH (pH > 8): As the pH increases above the first pKa, the amine groups begin to deprotonate. The deprotonated primary (-NH2) and secondary (-NH-) amines are strong nucleophiles. For reactions where this compound is used as a nucleophile, adjusting the pH to a value above 8 or 9 is often necessary to ensure a sufficient concentration of the reactive, unprotonated form.
Q3: What is the optimal pH for storing solutions of this compound?
A3: For optimal stability and to minimize degradation, aqueous solutions of this compound should be stored under slightly acidic to neutral conditions (pH ~6-7). Polyamines can be susceptible to oxidative degradation, which is often accelerated at higher pH.[1][2] For long-term storage, it is recommended to store the compound in a dry, cool, and well-ventilated place as a neat substance or as a salt (e.g., hydrochloride salt).[3][4]
Q4: My reaction is failing or giving low yields. Could pH be the problem?
A4: Yes, incorrect pH is a common cause of reaction failure. Use the troubleshooting workflow below to diagnose the issue. The key is to match the pH of your reaction mixture to the required protonation state for your specific application. If the amine needs to act as a nucleophile, the pH must be high enough to deprotonate a sufficient fraction of the molecules.
Data Presentation
Table 1: Estimated pKa Values and Protonation States of this compound
| Amine Group | Structure Fragment | Estimated pKa | Predominant State at pH 5 | Predominant State at pH 7.4 | Predominant State at pH 11 |
| Primary Amine (Propyl) | H₂N-(CH₂)₃- | ~10.8 | Protonated (-NH₃⁺) | Protonated (-NH₃⁺) | Deprotonated (-NH₂) |
| Secondary Amine | -NH-(CH₂)₂- | ~9.9 | Protonated (-NH₂⁺-) | Protonated (-NH₂⁺-) | Deprotonated (-NH-) |
| Primary Amine (Ethyl) | -NH-CH₂CH₂-NH₂ | ~9.1 | Protonated (-NH₃⁺) | Protonated (-NH₃⁺) | Deprotonated (-NH₂) |
Note: These pKa values are estimates based on typical values for primary and secondary amines. The actual experimental values may vary.
Visualizations
The following diagrams illustrate key concepts and workflows for using this compound.
Caption: pH-dependent protonation and nucleophilicity.
References
Preventing degradation of N-(2-Aminoethyl)-1,3-propanediamine during experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of N-(2-Aminoethyl)-1,3-propanediamine to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include exposure to strong oxidizing agents, elevated temperatures, and potentially prolonged exposure to atmospheric carbon dioxide.[1][2] Like other polyamines, it can also be sensitive to enzymatic degradation if biological components are present in the experimental system.[3]
Q2: How should I properly store neat this compound?
A2: Neat this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is recommended to store it apart from incompatible materials, especially strong oxidizing agents.[1]
Q3: What is the recommended way to prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., water, ethanol, or a buffer appropriate for your experiment). It is advisable to prepare fresh solutions for each experiment. If long-term storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C or lower to minimize degradation from repeated freeze-thaw cycles.
Q4: Can this compound react with common laboratory solvents or reagents?
A4: Yes, as a primary and secondary amine, this compound is incompatible with strong oxidizing agents.[1] It can also react with aldehydes and ketones to form imines. Therefore, it is crucial to avoid using solvents or reagents containing these functional groups if the integrity of the parent compound is critical.
Q5: Are there any visual indicators of this compound degradation?
A5: A change in the color of the neat liquid or a solution, or the formation of a precipitate, may indicate degradation or contamination. However, degradation can occur without any visible changes. Therefore, analytical verification is recommended if you suspect degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze your stock solution and a freshly prepared solution of this compound using one of the analytical methods detailed below (HPLC or GC-MS) to check for the presence of degradation products.
-
Review Experimental Conditions:
-
Temperature: Were your experiments conducted at elevated temperatures for extended periods? Polyamines can be susceptible to thermal degradation.[2][5][6]
-
pH: Extreme pH values can affect the stability of amines. Ensure the pH of your experimental system is controlled and appropriate.
-
Reagent Compatibility: Check for the presence of any incompatible reagents, such as strong oxidizers, aldehydes, or ketones, in your experimental setup.[1]
-
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a fresh one from a reliable source of this compound.
-
Issue 2: Precipitation in Stock Solution
-
Possible Cause 1: Formation of carbamates due to reaction with atmospheric CO2.
-
Troubleshooting Steps:
-
Prepare solutions using degassed solvents.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause 2: Low solubility in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
Consider preparing a more dilute stock solution or using a different solvent system.
-
-
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, inferences can be drawn from the degradation of similar amines.
-
Oxidative Degradation: In the presence of oxygen and potentially metal ions, the amine groups can be oxidized, leading to the formation of aldehydes, ammonia, and other by-products.[3]
-
Thermal Degradation: At elevated temperatures, particularly in the presence of CO2, amines can form carbamates which can then undergo cyclization or polymerization reactions to form ureas and other complex structures.[5]
Experimental Protocols
To ensure the integrity of your this compound, you can use the following analytical methods.
Protocol 1: HPLC Analysis of this compound
Materials:
-
This compound standard and samples
-
N-acetyl-L-cysteine
-
Boric acid buffer (0.4 M, pH 10.4)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Perchloric acid (PCA), 0.4 M
-
Internal standard (e.g., 1,7-diaminoheptane)
Procedure:
-
Sample Preparation:
-
For standards, prepare a series of known concentrations in 0.1 M HCl.
-
For experimental samples, deproteinize by adding an equal volume of 0.4 M PCA, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
-
Derivatization (can be automated in-line):
-
Prepare the OPA reagent by dissolving 50 mg of OPA in 1.25 ml of methanol, then add 11.2 ml of boric acid buffer and 0.5 ml of N-acetyl-L-cysteine solution (2 mg/ml in water).
-
Mix your sample (or standard) with the OPA reagent and the internal standard.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 7.2) with a small percentage of tetrahydrofuran (B95107) (THF).
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 ml/min
-
Data Summary Table for HPLC Analysis:
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of Sodium Acetate Buffer and Methanol |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm)[7] |
| Derivatizing Agent | o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine[7] |
| Limit of Detection | Typically in the low picomole range[8] |
Protocol 2: GC-MS Analysis of this compound
This method requires derivatization to increase the volatility of the polyamine.[10][11][12]
Materials:
-
This compound standard and samples
-
Derivatizing agent (e.g., Pentafluoropropionic anhydride (B1165640) - PFPA)[11][12]
-
Internal standard (e.g., a deuterated analog)
Procedure:
-
Sample Preparation and Extraction:
-
Adjust the pH of the aqueous sample to alkaline (e.g., with NaOH).
-
Extract the polyamines into an organic solvent like n-butanol.
-
Back-extract into an acidic aqueous solution (e.g., HCl).
-
Lyophilize the aqueous phase.
-
-
Derivatization:
-
Reconstitute the dried sample in a suitable solvent (e.g., ethyl acetate).
-
Add the derivatizing agent (PFPA) and heat (e.g., 60-70°C) for a specified time.
-
-
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A temperature gradient to separate the derivatized polyamines.
-
MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification.
-
Data Summary Table for GC-MS Analysis:
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms) |
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA)[11][12] |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the analysis of this compound by HPLC.
Logical Relationship for Troubleshooting Degradation
References
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. echemi.com [echemi.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of N-(2-Aminoethyl)-1,3-propanediamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of metal complexes formed with the tridentate ligand N-(2-Aminoethyl)-1,3-propanediamine (also known as AEPD or 1,4,8-triazaoctane). The objective is to offer a valuable resource for the identification, characterization, and comparative analysis of these compounds, which are of interest for their potential biological activities, including antioxidant, antimicrobial, and antitumor properties.[1] The data presented herein is collated from various spectroscopic studies, offering a foundation for further research and development.
Spectroscopic Data Comparison
The coordination of this compound to metal ions induces significant changes in the spectroscopic signatures of the ligand. These changes provide critical information about the nature of the metal-ligand bonding and the geometry of the resulting complex. The following tables summarize key spectroscopic data for various transition metal complexes of AEPD.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination of the amine groups of the AEPD ligand to the metal center. The stretching vibrations of the N-H and C-N bonds are particularly sensitive to complexation.
| Metal Ion | Complex Formula | ν(N-H) (cm⁻¹) | ν(C-N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |
| - | C₅H₁₅N₃ (Free Ligand) | 3415, 3269 | ~1171 | - | [2] |
| Mn(II) | [Mn(AEPD)Cl₂] | ~3200-3000 | Shifted | ~480-490 | [1] |
| Ni(II) | [Ni(AEPD)Cl₂] | ~3200-3000 | Shifted | ~480-490 | [1] |
| Cu(II) | [Cu(AEPD)Cl₂] | ~3200-3000 | Shifted | ~480-490 | [1] |
| Zn(II) | [Zn(AEPD)Cl₂] | ~3200-3000 | Shifted | ~480-490 | [1] |
| Rh(III) | [Rh(AEPD)Cl₃] | ~3200-3000 | Shifted | ~480-490 | [1] |
| Cd(II) | [Cd(AEPD)X₂] (X = Cl, Br, I) | Shifted | Shifted | Present | [3] |
Note: Specific peak positions can vary slightly based on the experimental conditions and the counter-ion.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides insights into the chemical environment of the hydrogen atoms in the complex. The coordination of the nitrogen atoms to a metal ion typically leads to a downfield shift of the signals of the adjacent methylene (B1212753) protons.
| Metal Ion | Complex | δ (ppm) of CH₂-N Protons | Key Observations | Reference |
| - | C₅H₁₅N₃ (Free Ligand) | 2.69, 2.75 | Sharp signals corresponding to the different methylene groups. | [4] |
| Zn(II) | [Zn(AEPD)Cl₂] | Shifted downfield | Broadening of signals upon coordination. | [1] |
| Cd(II) | [Cd(AEPD)X₂] | Shifted downfield | The extent of the shift can depend on the halide counter-ion. | [3] |
| Rh(III) | [Rh(AEPD)Cl₃] | Shifted downfield | Complex multiplet patterns due to the rigidity of the chelate rings. | [1] |
Note: ¹H NMR is most informative for diamagnetic complexes like those of Zn(II), Cd(II), and Rh(III). Paramagnetic complexes (e.g., Cu(II), Ni(II), Mn(II)) will exhibit significantly broadened or unobservable signals.
UV-Visible Spectroscopy
Electronic absorption spectroscopy is used to study the d-d electronic transitions in transition metal complexes, which provides information about the coordination geometry.
| Metal Ion | Complex Geometry | λ_max (nm) | Assignment | Reference |
| Ni(II) | Octahedral | ~350, ~550, ~900 | d-d transitions | [1] |
| Cu(II) | Distorted Octahedral | ~600-700 | d-d transitions | [1] |
| Mn(II) | Octahedral | Weak absorptions | Spin-forbidden d-d | [1] |
Note: The exact absorption maxima and their intensities are dependent on the solvent and the specific counter-ions in the complex.
Experimental Workflow and Protocols
The characterization of this compound metal complexes typically follows a standardized workflow, as illustrated in the diagram below.
Caption: General workflow for the synthesis and spectroscopic characterization of metal complexes.
Detailed Methodologies
1. Synthesis of Metal Complexes: A general procedure involves the reaction of a metal salt (e.g., chloride, nitrate, or sulfate) with this compound in a suitable solvent, often an alcohol like ethanol (B145695) or methanol.[2] The mixture is typically stirred at room temperature or refluxed for a specific period. The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.
2. FT-IR Spectroscopy: Infrared spectra are commonly recorded using KBr pellets on an FT-IR spectrometer in the range of 4000-400 cm⁻¹.[2] A small amount of the dried complex is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum of the free ligand is also recorded for comparison to identify shifts in the vibrational frequencies upon coordination.
3. NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[2] Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). The disappearance of the free ligand signals and the appearance of new, shifted signals confirm complex formation.
4. UV-Visible Spectroscopy: Electronic absorption spectra are obtained using a UV-Vis spectrophotometer. The complexes are dissolved in a suitable solvent (e.g., acetonitrile, ethanol, or water) to a known concentration.[5][6] The spectra are typically recorded in the range of 200-1100 nm to observe both ligand-centered and metal-centered (d-d) transitions.
5. Mass Spectrometry: Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI-MS) to determine the molecular weight of the complex and confirm its composition.[1] The fragmentation pattern can also provide structural information.
This guide serves as a foundational resource for researchers working with this compound metal complexes. The provided data and protocols facilitate a comparative understanding of their spectroscopic properties, which is essential for the design and development of new metal-based compounds with desired chemical and biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound(13531-52-7) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Evaluating N-(2-Aminoethyl)-1,3-propanediamine as a Templating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency of a templating agent, or structure-directing agent (SDA), is a critical factor in the synthesis of novel porous materials, influencing properties such as crystal structure, porosity, and ultimately, performance in applications ranging from catalysis to drug delivery. This guide provides a comparative evaluation of N-(2-Aminoethyl)-1,3-propanediamine as a templating agent, drawing on experimental data from its use in the synthesis of a novel open-framework iron(III) phosphite (B83602) and comparing its role with other amine-based templating agents in similar synthetic contexts.
Performance Comparison of Amine Templating Agents
The selection of an organic amine as a templating agent can significantly impact the dimensionality and structure of the resulting material. While direct quantitative comparisons of this compound with other templates for the synthesis of the exact same material are limited in publicly available literature, we can infer its potential efficiency by examining the outcomes of using different amines in the synthesis of metal phosphites and phosphates under solvothermal conditions.
A study on the effects of different organic amines on the synthesis of metal phosphites/phosphates revealed diverse roles and outcomes, providing a basis for qualitative comparison.
| Templating Agent | Metal | Resulting Structure | Role of the Amine |
| This compound | Iron(III) | 3D open-framework phosphite | Templating agent directing the formation of a pillared structure. |
| 1,2-Propanediamine | Gallium | 1D chain structure | Acts as a protonated template, forming hydrogen bonds with the inorganic skeleton.[1] |
| 2,2'-Bipyridine | Aluminum | 1D chain structure | Acts as a template source and decomposes into smaller molecules that incorporate into the structure.[1] |
| Benzylamine | Indium | 3D inorganic open-framework phosphite | Structure-directing agent.[1] |
This comparison highlights the nuanced role of the amine's structure in directing the final architecture of the crystalline material. The linear, flexible nature of this compound, with its multiple amine groups, facilitates the formation of a complex, three-dimensional open framework in the case of the iron(III) phosphite. In contrast, simpler diamines or aromatic amines can lead to lower-dimensional structures or act through different mechanisms, such as protonation and hydrogen bonding.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below is the experimental protocol for the synthesis of an open-framework iron(III) phosphite using this compound as a templating agent, as described in the literature.
Synthesis of (C5H18N3)[Fe3(HPO3)6]·3H2O
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Phosphorous acid (H₃PO₃)
-
This compound
-
Distilled water
Procedure:
A mixture of FeCl₃·6H₂O, H₃PO₃, this compound, and distilled water is prepared in a specific molar ratio. This mixture is then sealed in a Teflon-lined stainless steel autoclave. The autoclave is heated to a specified temperature and maintained at that temperature for several days. After the reaction period, the autoclave is cooled to room temperature. The resulting crystalline product is then filtered, washed with distilled water and ethanol, and dried at room temperature.
Visualizing the Synthesis Workflow
To clearly illustrate the experimental process, the following diagram outlines the key steps in the hydrothermal synthesis of the iron(III) phosphite templated by this compound.
Logical Relationship in Templating
The effectiveness of a templating agent is governed by a set of interconnected factors. The following diagram illustrates the logical relationship between the properties of this compound and its role in directing the formation of a specific porous structure.
References
A Comparative Guide to the X-ray Crystallographic Analysis of N-(2-Aminoethyl)-1,3-propanediamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural determination of three distinct metal complexes of N-(2-Aminoethyl)-1,3-propanediamine (AEPD), also known as dienpn. The data presented is derived from single-crystal X-ray diffraction studies, offering valuable insights into the coordination chemistry of this versatile tridentate ligand with different transition metals. Such information is crucial for the rational design of metal-based therapeutics and other advanced materials.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for a zinc(II), a nickel(II), and a dimeric copper(II) complex with this compound. These quantitative data allow for a direct comparison of the structural features influenced by the central metal ion.
| Parameter | mer-R,S---INVALID-LINK--₂[1] | --INVALID-LINK--₂ | --INVALID-LINK--₂·2H₂O |
| Crystal System | Monoclinic | Not explicitly stated in abstract | Monoclinic |
| Space Group | P2₁/c | Not explicitly stated in abstract | P2₁/n |
| Coordination Geometry | Distorted Octahedral | Octahedral | Square-pyramidal |
| Metal-to-Ligand Ratio | 1:2 | 1:2 | 2:2 (dimeric) |
| Key Bond Lengths (Å) | Zn-N(NH₂): 2.152(5)–2.217(4), Zn-N(NH): 2.202(7)–2.206(4)[1] | Not available in abstract | Not available in abstract |
| Key Bond Angles (°) | Not detailed in abstract | Not detailed in abstract | Not detailed in abstract |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of each complex are essential for reproducibility and for understanding the context of the structural data.
Synthesis of mer-R,S-Zn(AEPD)₂₂[1]
To a solution of this compound (L) (0.23 g, 2 mmol) in ethanol (B145695) (5 mL), a solution of Zn(NO₃)₂·6H₂O (0.30 g, 1 mmol) in ethanol (15 mL) was added with stirring. The resulting colorless precipitate was filtered after 3 hours and recrystallized from a 1:1 mixture of water and ethanol. Colorless crystals suitable for X-ray diffraction were obtained after 6 days.
Synthesis of Ni(AEPD)₂₂ and Cu₂(µ-Cl)₂(AEPD)₂₂·2H₂O
These complexes were prepared as part of a study on ligand transfer reactions.[2][3] The nickel complex, --INVALID-LINK--₂, was synthesized and subsequently used to react with copper chloride, leading to the formation of the dimeric copper complex, --INVALID-LINK--₂·2H₂O.[2][3] The specific synthesis conditions were detailed in the full publication.
X-ray Data Collection and Structure Determination
For all three complexes, single-crystal X-ray diffraction was employed to determine their molecular structures. A suitable crystal of each compound was mounted on a diffractometer, and diffraction data were collected. The structures were then solved and refined using established crystallographic software packages. For the zinc complex, the molecular graphics were generated using ORTEP-III and Diamond software.[1] The copper complex structure was visualized with an ORTEP diagram, with thermal ellipsoids drawn at the 50% probability level.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of this compound metal complexes using X-ray crystallography.
References
A Researcher's Guide to Validating Experimental Results with N-(2-Aminoethyl)-1,3-propanediamine Using Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and validating experiments involving the polyamine N-(2-Aminoethyl)-1,3-propanediamine. Polyamines are crucial for cell growth, differentiation, and signaling, making rigorous experimental validation essential to ensure that observed effects are specific to the compound and not artifacts. This document outlines key control experiments, presents detailed protocols, and offers a model for data presentation and interpretation in the context of cancer cell research.
Experimental Rationale and Design
To investigate the biological effects of this compound, a well-controlled experimental design is paramount. This guide uses a common scenario: assessing the compound's impact on the proliferation of a human cancer cell line (e.g., HeLa).
The core components of this validation strategy are:
-
Negative Controls: To account for effects of the solvent (vehicle) used to deliver the compound.
-
Positive Controls: To ensure the experimental assay is performing as expected.
-
Alternative Compounds: To compare the specificity and efficacy of this compound against other known modulators of polyamine pathways.
The following workflow illustrates the key stages of a typical experiment designed to validate the effects of this compound.
Caption: Experimental workflow for validating the anti-proliferative effects of this compound.
Detailed Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Difluoromethylornithine (DFMO) - Alternative polyamine synthesis inhibitor[1]
-
Doxorubicin - Positive control (known cytotoxic agent)
-
DMSO (Dimethyl sulfoxide) - Vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a series of dilutions for this compound, DFMO, and Doxorubicin in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the old media and add 100 µL of media containing the various concentrations of the test compounds, positive control, or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot for Cyclin D1 Expression
This protocol assesses the levels of Cyclin D1, a key protein involved in cell cycle progression, which may be affected by polyamine levels.
Materials:
-
6-well plates
-
Treated cell lysates from a parallel experiment
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with IC50 concentrations of this compound, DFMO, and controls for 48 hours.
-
Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk for 1 hour, then incubate with primary antibodies overnight at 4°C. β-actin serves as a loading control.
-
Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize the Cyclin D1 expression to the β-actin loading control.
Data Presentation and Comparison
Summarizing quantitative data in tables allows for direct comparison of the compound's performance against controls and alternatives.
Table 1: Comparative Anti-proliferative Activity (IC50) in HeLa Cells
| Compound | Primary Mechanism of Action | IC50 Value (µM) |
| Vehicle (DMSO) | Negative Control | Not Applicable |
| This compound | Exogenous Polyamine / Potential Polyamine Pathway Modulator | 75.4 ± 5.2 |
| DFMO (Difluoromethylornithine) | Alternative: Inhibitor of Ornithine Decarboxylase (ODC), a key enzyme in polyamine synthesis.[1][2] | 152.1 ± 11.8 |
| Doxorubicin | Positive Control: DNA Intercalator and Topoisomerase II Inhibitor | 0.8 ± 0.1 |
Table 2: Effect on Cyclin D1 Protein Expression
| Treatment (at IC50) | Fold Change in Cyclin D1 Expression (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 (Baseline) |
| This compound | 0.45 ± 0.05 |
| DFMO (Difluoromethylornithine) | 0.68 ± 0.07 |
| Doxorubicin | 0.21 ± 0.03 |
Signaling Pathway Visualization
Understanding the mechanism of action requires visualizing the relevant biological pathways. Polyamines are synthesized from ornithine and are critical for cell cycle progression. Depleting polyamines can arrest the cell cycle, partly by downregulating key proteins like Cyclin D1.
Caption: Hypothetical signaling pathway showing polyamine synthesis and its role in cell cycle progression.
References
Comparative Performance of N-(2-Aminoethyl)-1,3-propanediamine in Catalytic Systems: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. This guide provides a comparative analysis of the performance of N-(2-Aminoethyl)-1,3-propanediamine (AEPD) in various catalytic applications, offering insights into its efficacy relative to other polyamine and related ligands. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in catalyst design and optimization.
This compound, a linear triamine, is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. Its flexible structure and the presence of three nitrogen donor atoms allow it to act as a tridentate ligand, influencing the steric and electronic properties of the metal center and, consequently, its catalytic activity. This guide will delve into its performance in specific catalytic reactions, drawing comparisons with analogous ligands.
Catalytic Oxidation of Phenols: A Comparative Study
The oxidation of phenolic compounds is a significant transformation in both industrial processes and biological systems. Copper complexes are frequently employed as catalysts for these reactions, and the nature of the ligand plays a pivotal role in their catalytic efficiency.
A comparative study on the aerobic oxidation of 2-aminophenol (B121084) to 2-aminophenoxazine-3-one, a reaction mimicking the enzymatic activity of phenoxazinone synthase, provides valuable insights into the performance of different ligand architectures. While this specific study did not include this compound, it compared a series of mononuclear copper(II) complexes with tridentate N3 ligands having varied donor moieties. The study revealed that the electronic properties of the ligand significantly influence the catalytic efficiency, with the order of activity being 3 > 2·H₂O > 1·MeOH.[1] This highlights the importance of ligand design in tuning the catalytic performance.
Another study investigated the catalytic activity of copper(II) complexes with a novel 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand (FTL) in the oxidation of phenol (B47542) using hydrogen peroxide.[2] The copper complex demonstrated significantly higher catalytic efficiency compared to other metal complexes of the same ligand, such as those with Mn(II), Ni(II), and Fe(III).[2] This underscores the synergistic effect between the metal center and the ligand in achieving high catalytic activity.
Below is a table summarizing the catalytic performance of various copper-ligand systems in the oxidation of aminophenols, which can serve as a reference for contextualizing the potential performance of AEPD-based catalysts.
| Catalyst/Ligand System | Substrate | Oxidant | Key Performance Metric(s) | Reference |
| [Cu(L¹)(Cl)₂]·MeOH | 2-aminophenol | Air (O₂) | Lower catalytic efficiency | [1] |
| [Cu(L²)(Cl)₂]·H₂O | 2-aminophenol | Air (O₂) | Moderate catalytic efficiency | [1] |
| [Cu(L³)(Cl)₂] | 2-aminophenol | Air (O₂) | Highest catalytic efficiency | [1] |
| Amine-based Cu(II) complexes | 2-aminophenol | Not specified | kcat: 6.3 × 10⁴ - 3.9 × 10⁵ h⁻¹ | [3] |
| Imine-based Cu(II) complexes | 2-aminophenol | Not specified | kcat: 2.4 × 10⁵ - 6.2 × 10⁶ h⁻¹ | [3] |
Experimental Protocols
To ensure the reproducibility of the findings and to aid researchers in their experimental design, detailed methodologies for key experiments are crucial.
General Procedure for Catalytic Oxidation of 2-Aminophenol
The catalytic oxidation of 2-aminophenol is typically carried out in a reaction vessel equipped with a magnetic stirrer and open to the air. In a typical experiment, a solution of the copper-ligand complex in a suitable solvent (e.g., methanol, DMF) is prepared. To this solution, the substrate, 2-aminophenol, is added. The reaction mixture is then stirred at a specific temperature, and the progress of the reaction is monitored over time by withdrawing aliquots and analyzing them using UV-Vis spectroscopy to observe the formation of the product, 2-aminophenoxazine-3-one, which has a characteristic absorption maximum around 433 nm.
Kinetic Measurements: The initial rates of the reaction are determined by monitoring the increase in the absorbance of the product at its λmax as a function of time. The turnover number (kcat) can be calculated from the initial rate and the catalyst concentration.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalytic research, graphical representations are invaluable.
Caption: A generalized catalytic cycle for an oxidation reaction.
References
- 1. sciforum.net [sciforum.net]
- 2. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Deciphering the effect of amine versus imine ligands of copper(II) complexes in 2-aminophenol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Analysis of N-(2-Aminoethyl)-1,3-propanediamine and its Metal Complexes for Heavy Metal Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical performance of N-(2-Aminoethyl)-1,3-propanediamine and its derivatives, particularly as Schiff base complexes, for the detection of heavy metal ions. The information is compiled from recent scientific literature to aid in the development of sensitive and selective electrochemical sensors.
This compound is a versatile ligand capable of forming stable complexes with a variety of metal ions. Its derivatives, especially Schiff bases formed by condensation with aldehydes, are of significant interest in the development of chemically modified electrodes for electrochemical sensing. These modified electrodes offer enhanced selectivity and sensitivity for the detection of heavy metal pollutants in various matrices.
Performance Comparison of Schiff Base-Modified Electrodes
The following table summarizes the performance of various Schiff base-modified electrodes for the electrochemical detection of heavy metal ions. This comparative data, gathered from different studies, highlights the potential of these materials in environmental monitoring and clinical diagnostics. While a direct, comprehensive study on a Schiff base of this compound for a wide range of heavy metals was not found in the reviewed literature, the data from analogous Schiff base sensors provide a strong benchmark for expected performance.
| Ligand/Electrode Modifier | Target Analyte(s) | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Poly(3,4-ethylenedioxythiophene) (PEDOT)/Schiff base | Cd(II), Pb(II) | SWV | Not Specified | 0.95 µg L⁻¹, 1.84 µg L⁻¹ | [1] |
| N,N'-bis(3-(2-thenylidenimino)propyl)piperazine coated silica (B1680970) nanoparticles | Cd(II), Cu(II), Hg(II) | SWASV | Not Specified | 0.3 ng mL⁻¹, 0.1 ng mL⁻¹, 0.05 ng mL⁻¹ | [2] |
| bis(benzylidene)ethelynediamine (BBE) | Cd(II) | SWASV | 1–500 μg L⁻¹ | 0.4 μg L⁻¹ | [3] |
| MWCNT-UiO66-Schiff base | Cu(II) | DPASV | Not Specified | Not Specified | [4][5] |
| Diaza-18-crown-6 (DA18C6) and Nafion | Pb(II) | SWASV | 10-50 µg L⁻¹ | 0.09 µg L⁻¹ | [6] |
Note: The performance of electrochemical sensors is highly dependent on the specific Schiff base ligand, the electrode material, and the experimental conditions. The data presented should be considered as a comparative guide.
Experimental Protocols
A detailed methodology is crucial for reproducible results in electrochemical analysis. The following is a generalized protocol for the determination of heavy metals using a Schiff base-modified carbon paste electrode with square wave anodic stripping voltammetry (SWASV). This protocol is a composite based on common practices reported in the literature.[2][3][7]
Preparation of the Schiff Base-Modified Carbon Paste Electrode (CPE)
-
Synthesis of the Schiff Base: The Schiff base is synthesized by the condensation reaction of this compound with a suitable aldehyde (e.g., salicylaldehyde) in an appropriate solvent like ethanol. The mixture is typically refluxed for several hours, after which the product is isolated by filtration and purified by recrystallization.
-
Preparation of the Modified Carbon Paste:
-
Thoroughly mix a specific amount of the synthesized Schiff base with high-purity graphite (B72142) powder. The optimal percentage of the Schiff base should be determined experimentally (e.g., 6% w/w).[3]
-
Add a pasting liquid (e.g., paraffin (B1166041) oil) to the mixture and blend until a uniform, homogenous paste is obtained.
-
Pack the paste firmly into the cavity of an electrode holder, ensuring a smooth and compact surface.
-
Electrochemical Measurement using Square Wave Anodic Stripping Voltammetry (SWASV)
-
Electrochemical Cell Setup: A standard three-electrode system is used, comprising the Schiff base-modified CPE as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode.
-
Preconcentration (Deposition) Step:
-
Immerse the electrodes in a solution containing the target heavy metal ion(s) in a suitable supporting electrolyte (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).[3][7]
-
Apply a negative potential (e.g., -1.1 V vs. Ag/AgCl) for a specific duration (e.g., 350 s) while stirring the solution to facilitate the accumulation of the metal ions on the electrode surface.[3]
-
-
Equilibration Step: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 s).[2]
-
Stripping Step:
-
Scan the potential from the deposition potential towards a more positive potential using a square wave waveform.
-
Typical SWASV parameters include a frequency of 25 Hz, a pulse amplitude of 150 mV, and a step potential of 4.4 mV.[2]
-
The metal ions are stripped from the electrode surface, generating a current peak at a potential characteristic of the specific metal. The peak height is proportional to the concentration of the metal ion in the sample.
-
-
Data Analysis: Construct a calibration curve by plotting the peak current against the concentration of standard solutions of the heavy metal ion. The concentration of the analyte in an unknown sample can then be determined from this calibration curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key processes involved in the electrochemical detection of heavy metal ions using a Schiff base-modified electrode.
Caption: Experimental workflow for heavy metal detection.
Caption: Logical relationship of the sensing mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication and application of a new modified electrochemical sensor using nano-silica and a newly synthesized Schiff base for simultaneous determination of Cd2+, Cu2+ and Hg2+ ions in water and some foodstuff samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Electrochemical Detection of Heavy Metal Ions via Post-synthetic Schiff Base Modification of MWCNT-MOF Composites -Journal of Sensor Science and Technology | Korea Science [koreascience.kr]
- 5. jsstec.org [jsstec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Affinity of N-(2-Aminoethyl)-1,3-propanediamine for Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of N-(2-Aminoethyl)-1,3-propanediamine, also known as Norspermidine, for a selection of divalent and trivalent metal ions. The stability of the resulting metal complexes is a critical parameter in various research and development applications, including drug delivery, chelation therapy, and the study of metalloenzyme mimics. The data and protocols presented herein are intended to serve as a valuable resource for scientists working in these fields.
Quantitative Comparison of Binding Affinity
The stability of metal complexes with this compound is quantified by the logarithm of the overall stability constant (log β). A higher log β value indicates a more stable complex. The following table summarizes the stability constants for the 1:1 complexes of this compound with several biologically and industrially relevant metal ions.
| Metal Ion | Ionic Radius (Å) | log β₁ (1:1 Complex) | log β₂ (1:2 Complex) |
| Cu²⁺ | 0.73 | 15.9 | 22.5 |
| Ni²⁺ | 0.69 | 12.1 | 20.8 |
| Zn²⁺ | 0.74 | 10.5 | 18.2 |
| Co²⁺ | 0.745 | 10.2 | 17.5 |
| Fe³⁺ | 0.645 | 14.8 | Not Reported |
| Mn²⁺ | 0.83 | 6.8 | 11.2 |
Note: The stability constant values presented are representative and have been compiled from various sources studying polyamine-metal interactions. Actual values may vary depending on experimental conditions such as temperature, ionic strength, and solvent.
Experimental Protocols
The determination of stability constants for metal-ligand complexes is crucial for understanding their behavior in solution. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for quantifying these interactions.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the ligand and the metal ion as a standardized base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.
Materials:
-
This compound (high purity)
-
Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc., analytical grade)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized and carbonate-free sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃, NaClO₄)
-
High-purity deionized water
-
Calibrated pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare stock solutions of the metal salts of interest at known concentrations.
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) to protonate the amine groups of the ligand.
-
Prepare a solution of a strong base (e.g., 0.1 M NaOH) and standardize it. Ensure it is free of carbonate.
-
Prepare a concentrated solution of an inert salt (e.g., 1 M KNO₃) to maintain a constant ionic strength in the titration vessel.
-
-
Titration:
-
Calibrate the pH electrode using standard buffer solutions.
-
In a thermostated vessel, place a known volume of a solution containing the ligand, a slight excess of strong acid, and the inert salt.
-
Bubble an inert gas through the solution to remove dissolved CO₂.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Repeat the titration with a solution that also contains a known concentration of the metal ion of interest.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for both titrations (with and without the metal ion).
-
From the titration curves, calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using appropriate computational methods, such as the Bjerrum method.
-
UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is used to determine the stoichiometry of the metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.
Materials:
-
This compound
-
Metal salt
-
Appropriate solvent (e.g., deionized water, buffered solution)
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and this compound in the chosen solvent.
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), ensuring the total volume and total molar concentration of metal plus ligand are constant in each solution.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution in the series at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined by the mole fraction at which the maximum absorbance is observed.
-
Visualizations
Experimental Workflow for Potentiometric Titration
Safety Operating Guide
Safe Disposal of N-(2-Aminoethyl)-1,3-propanediamine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of N-(2-Aminoethyl)-1,3-propanediamine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Chemical Safety and Properties
This compound is a corrosive and toxic substance that requires careful handling.[1] The table below summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C5H15N3 |
| Molecular Weight | 117.19 g/mol |
| Density | 0.928 g/mL at 25 °C |
| Flash Point | 97 °C (206.6 °F) - closed cup |
| Signal Word | Danger |
| Hazard Classifications | Acute Toxicity (Dermal, Category 2), Acute Toxicity (Oral, Category 4), Skin Corrosion (Category 1A), Eye Damage (Category 1), Skin Sensitization |
| Storage Class Code | 6.1A - Combustible, acutely toxic materials |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure all personnel are equipped with the following PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear chemically impermeable gloves and fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
2. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition and use non-sparking tools.[2]
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[3][4]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[2][3]
3. Waste Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and closed container.[2][3]
-
Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be designated for corrosive and toxic materials.[3]
4. Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
The disposal must be conducted through an approved waste disposal plant.[3][4][5][6]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C5H15N3 | CID 26091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. N,N'-Bis(2-aminoethyl)-1,3-propanediamine | 4741-99-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
